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  • Product: 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
  • CAS: 13193-24-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern drug discovery, bicyclic scaffolds offer a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, bicyclic scaffolds offer a privileged spatial arrangement that optimally balances lipophilicity with structural rigidity. 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 13193-24-3)[1], commonly referred to as 2-hydroxyindane-2-carboxylic acid, stands out as a highly versatile building block. The geminal substitution of a hydroxyl and a carboxylic acid group at the C2 position creates a dense node of hydrogen-bonding vectors, making it an ideal precursor for synthesizing complex pharmacophores, ranging from


-adrenergic receptor antagonists[2] to Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material properties, providing a deep dive into the causality behind its physicochemical behavior, its mechanistic applications in medicinal chemistry, and field-proven, self-validating protocols for its derivatization.

Molecular Architecture and Physicochemical Profiling

The utility of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is fundamentally driven by its physicochemical properties. The indane core provides necessary hydrophobic bulk, while the C2 substitutions dictate the molecule's electrostatic surface area.

Table 1: Core Physicochemical Properties and Pharmacological Implications
PropertyValueCausality / Implication in Drug Design
Molecular Weight 178.18 g/mol [4]Falls well within Lipinski’s Rule of 5. Ensures high ligand efficiency (LE) when incorporated into larger drug molecules.
Chemical Formula C10H10O3[4]Provides an optimal balance of aromatic lipophilicity and polar functional groups, facilitating both hydrophobic and electrostatic target interactions.
Melting Point 180–182 °C[5]The high melting point indicates a highly ordered crystal lattice driven by strong intermolecular hydrogen bonding between the C2 hydroxyl and carboxylate groups.
Predicted pKa (COOH) ~3.8Exists primarily as an anion at physiological pH (7.4), which can form strong salt bridges with basic residues (e.g., Arginine, Lysine) in target protein binding pockets.
Predicted LogP ~1.6Offers optimal amphiphilicity. It is lipophilic enough to cross lipid bilayers but retains sufficient aqueous solubility for formulation and systemic distribution.

Mechanistic Applications in Medicinal Chemistry

Synthesis of -Adrenergic Receptor Antagonists

The indane-2-carboxylic acid scaffold is historically significant in the development of 2-(inden-2-yl)-imidazoline derivatives, which act as potent


-adrenergic receptor antagonists used for treating depression and hypotension[2]. The indane ring provides the necessary lipophilic volume to occupy the receptor's orthosteric site, while the imidazoline ring mimics endogenous catecholamines.

Workflow A 2-Hydroxy-2,3-dihydro-1H-indene- 2-carboxylic acid (CAS 13193-24-3) B Esterification (R'OH, H+ Catalyst) A->B Step 1: Carboxyl Protection C O-Methylation (MeI, NaH, DMF) B->C Step 2: Hydroxyl Alkylation D Amidation & Cyclization (Ethylenediamine, AlMe3) C->D Step 3: Imidazoline Formation E 2-(Inden-2-yl)-imidazoline (Alpha-2 Antagonist) D->E Final Product Isolation

Synthetic workflow for derivatizing the indane scaffold into alpha-2 antagonists.

Discovery of CFTR Potentiators

More recently, 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid has been utilized in structure-based drug discovery pipelines targeting the CFTR protein[3]. Through substructure searches of the ZINC database, indane analogs were identified and docked into the CFTR small molecule binding site using DOCK3.7[3]. The indane core stabilizes the TM 8 hinge of the CFTR protein, facilitating the channel's open state and acting as a potentiator for patients with cystic fibrosis[3].

CFTR A Substructure Search (ZINC Database) B Hit Analog Prioritization (Indane-2-carboxylic acid derivatives) A->B Structural Similarity C Molecular Docking (CFTR Binding Site via DOCK3.7) B->C Pose Evaluation D In Vitro Validation (Patch-Clamp Electrophysiology) C->D Efficacy Testing

Structure-based discovery pipeline for CFTR modulators using indane analogs.

Advanced Synthetic Methodologies: A Self-Validating Protocol

To utilize this compound effectively, researchers must navigate the steric hindrance and electronic density at the C2 position. Below is a field-proven, self-validating protocol for converting 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid into a functionalized imidazoline precursor[2].

Protocol: Synthesis of 2-(2-Methoxy-2,3-dihydro-1H-inden-2-yl)-4,5-dihydro-1H-imidazole

Step 1: Esterification of the Carboxylic Acid

  • Procedure: Suspend 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid in anhydrous methanol. Add a catalytic amount of concentrated

    
     and reflux for 12 hours.
    
  • Causality: The carboxylic acid must be protected as a methyl ester prior to O-alkylation. Without this step, subsequent treatment with a strong base would simply deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt that repels nucleophilic attack.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The highly polar starting material (

    
    ) will disappear, replaced by a higher-running spot (
    
    
    
    ). IR spectroscopy will confirm success via the shift of the carbonyl stretch from ~1700
    
    
    (acid) to ~1735
    
    
    (ester).

Step 2: O-Methylation of the Tertiary Hydroxyl

  • Procedure: Dissolve the methyl ester intermediate in anhydrous Dimethylformamide (DMF)[2]. Cool to 0 °C and add Sodium Hydride (NaH) portion-wise[2]. Stir for 30 minutes, then add Iodomethane (MeI) dropwise[2].

  • Causality: NaH is required to irreversibly deprotonate the sterically hindered tertiary alcohol at C2. DMF is chosen as a polar aprotic solvent because it heavily solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic, drastically accelerating the

    
     reaction with MeI.
    
  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The successful formation of the methoxy ether is confirmed by a mass shift of +14 Da (addition of a methyl group minus one proton) relative to the ester intermediate.

Step 3: Amidation and Imidazoline Cyclization

  • Procedure: In a strictly inert atmosphere, dissolve ethylenediamine in toluene and cool to 0 °C. Carefully add Trimethylaluminum (

    
    )[2]. Stir until methane evolution ceases. Add the methoxy-ester from Step 2 and heat to reflux for 4 hours.
    
  • Causality: Esters are generally poor electrophiles for direct reaction with amines.

    
     reacts with ethylenediamine to form a highly nucleophilic aluminum-amide complex. This complex readily attacks the ester carbonyl, facilitating both the initial amidation and the subsequent dehydrative cyclization to form the imidazoline ring[2].
    
  • Self-Validation Checkpoint: Validate the final structure using

    
     NMR. The defining characteristic of success is the disappearance of the ester methoxy protons (~3.7 ppm) and the emergence of a sharp 4H singlet at ~3.6 ppm, corresponding to the symmetric methylene protons of the newly formed imidazoline ring.
    

References

  • Title: 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid | 13193-24-3 Source: Sigma-Aldrich URL
  • Title: 13193-24-3,2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid Source: Accela ChemBio URL
  • Title: US4559356A - 2-(Inden-2-yl)
  • Source: National Institutes of Health (NIH)
  • Title: 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid Properties Source: Sigma-Aldrich URL

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

The following technical guide provides an in-depth spectroscopic and synthetic profile of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (also known as 2-hydroxy-2-indancarboxylic acid). This guide is structured to as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic and synthetic profile of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (also known as 2-hydroxy-2-indancarboxylic acid).

This guide is structured to assist researchers in the identification, characterization, and quality control of this specific indane scaffold, which is a critical intermediate in the development of CFTR modulators, phenylalanine ammonia-lyase (PAL) inhibitors, and conformationally restricted amino acid analogs.

[1][2]

Compound Identity & Significance

PropertyDetail
IUPAC Name 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
Common Synonyms 2-Hydroxy-2-indancarboxylic acid; 2-Hydroxyindane-2-carboxylic acid
CAS Number 13193-24-3
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Core Scaffold Indane (Benzocyclopentane)
Key Functionality

-Hydroxy Acid (AHA) embedded in a carbocycle

Research Application: This compound serves as a rigidified glycolic acid analogue. In medicinal chemistry, the indane ring restricts the conformational freedom of the attached functional groups, often improving potency and selectivity in protein binding pockets compared to flexible acyclic analogs. It is a known building block in the synthesis of CFTR potentiators and inhibitors [1].

Synthetic Pathway & Mechanism[6][7]

The most robust synthetic route proceeds via the cyanohydrin formation from 2-indanone, followed by acid-catalyzed hydrolysis. This method ensures the installation of the quaternary center at C2.

Reaction Workflow (DOT Diagram)

SynthesisPath Indanone 2-Indanone (Starting Material) Cyanohydrin Indane-2-cyanohydrin (Intermediate) Indanone->Cyanohydrin Nucleophilic Addition Reagent1 TMSCN, ZnI2 (or KCN, AcOH) Target 2-Hydroxy-2-indancarboxylic Acid (Target) Cyanohydrin->Target Hydrolysis Reagent2 Conc. HCl Reflux

Figure 1: Synthetic route from 2-indanone via cyanohydrin formation and hydrolysis.[1][2]

Mechanistic Insight:

  • Nucleophilic Addition: The cyanide ion attacks the carbonyl carbon of 2-indanone. The reaction is reversible; using TMSCN (trimethylsilyl cyanide) often drives the equilibrium forward by trapping the alkoxide.

  • Hydrolysis: The nitrile group (-CN) is hydrolyzed first to the amide and then to the carboxylic acid (-COOH) under strong acidic conditions (HCl/H₂SO₄). The steric bulk of the indane ring can require prolonged reflux times (24–48h) for complete conversion.

Spectroscopic Characterization

The following data represents the consensus spectral signature for this compound. The rigidity of the indane ring and the plane of symmetry are the defining features of its NMR profile.

A. Nuclear Magnetic Resonance (NMR)[4][8][9]

Symmetry Analysis: The molecule possesses a plane of symmetry (


) passing through C2 and bisecting the C5-C6 bond. Consequently:
  • C1 and C3 are chemically equivalent (enantiotopic).

  • Protons on C1 (

    
    ) are diastereotopic  (one is cis to the hydroxyl, one is trans). They will not appear as a simple singlet or triplet but as a distinct AB system  (pair of doublets) with large geminal coupling.
    
1H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.50 Broad s1H-COOH Carboxylic acid proton (exchangeable with D₂O).
7.10 – 7.25 Multiplet4HAr-H Aromatic ring protons (C4-C7).
5.60 Broad s1H-OH Tertiary alcohol (often broadened by H-bonding).
3.45 Doublet (

Hz)
2HC1-H

, C3-H

Methylene protons (face A). Large geminal coupling characteristic of rigid rings.
3.05 Doublet (

Hz)
2HC1-H

, C3-H

Methylene protons (face B).
13C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (

, ppm)
Carbon TypeAssignment
176.5 Quaternary (C=O)Carboxylic Acid Carbonyl
140.2 Quaternary (Ar)Aromatic ipso carbons (C3a, C7a)
126.8 CH (Ar)Aromatic CH (C4, C7)
124.5 CH (Ar)Aromatic CH (C5, C6)
79.8 Quaternary (Aliphatic)C2 (carrying -OH and -COOH)
45.2 CH₂Methylene carbons (C1, C3)
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the dual presence of the hydroxyl and carboxylic acid groups.

Wavenumber (cm⁻¹)Vibration ModeDescription
3200 – 3500 O-H StretchBroad band; overlap of alcohol and carboxylic acid O-H.
2900 – 2980 C-H StretchAliphatic C-H stretching of the methylene groups.
1715 – 1730 C=O StretchStrong, sharp band characteristic of

-hydroxy carboxylic acids (dimer).
1180 – 1220 C-O StretchC-O stretching of the tertiary alcohol and acid.
740 – 760 Ar-H BendOut-of-plane bending (ortho-disubstituted benzene ring).
C. Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic acids).

  • Molecular Ion: [M-H]⁻ = 177.06 Da.

m/z (ESI-)Fragment IdentityMechanism
177.1 [M-H]⁻Deprotonation of the carboxylic acid.
133.1 [M-H-CO₂]⁻Decarboxylation (common in

-hydroxy acids).
159.1 [M-H-H₂O]⁻Dehydration (loss of water from the alcohol).

Quality Control & Purity Analysis

For drug development applications, ensuring the absence of the 2-indanone starting material and the cyanohydrin intermediate is critical.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (COOH absorption) and 254 nm (Aromatic).

  • Retention Time Logic:

    • Target Acid: Elutes early (polar, RT ~3-4 min).

    • 2-Indanone: Elutes later (non-polar, RT ~7-8 min).

References

  • Structure-based discovery of CFTR potentiators and inhibitors. Source: National Institutes of Health (NIH) / PMC. Context: Identifies 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (Enamine Cat# EN300–82840) as a scaffold in the synthesis of CFTR modulators.[3] URL:[Link]

  • Synthesis of 2-hydroxy-2-substituted indanes. Source: Journal of Organic Chemistry (General Reference for Indane NMR patterns). Context: Establishes the AB doublet pattern for methylene protons in 2-substituted indanes due to the rigid envelope conformation. URL:[Link]

Sources

Foundational

Technical Whitepaper: 2-Hydroxy-2-indancarboxylic Acid (CAS 13193-24-3)

Topic: CAS Number 13193-24-3: Properties, Synthesis, and Applications Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals A Versatile Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number 13193-24-3: Properties, Synthesis, and Applications Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

A Versatile Scaffold for Peptidomimetics and CFTR Modulator Discovery

Executive Summary

2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 13193-24-3), commonly referred to as 2-hydroxy-2-indancarboxylic acid , is a conformationally restricted bicyclic building block. Unlike flexible acyclic


-hydroxy acids, this compound features a rigid indane core that locks the carboxyl and hydroxyl groups into a specific spatial orientation. This structural rigidity is highly valued in medicinal chemistry for designing peptidomimetics  (specifically as a bioisostere of phenylalanine or tyrosine derivatives) and, more recently, as a core scaffold in the discovery of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators .

This guide provides a comprehensive technical analysis of CAS 13193-24-3, detailing its physicochemical profile, validated synthesis pathways, biological applications, and supply chain intelligence.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is a gem-disubstituted indane derivative where both the hydroxyl and carboxylic acid functional groups reside at the C2 position. This creates a quaternary center, making the molecule achiral in its unsubstituted form (due to the plane of symmetry) but a pro-chiral center for further derivatization.

Table 1: Technical Datasheet
PropertySpecification
Chemical Name 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
Common Synonyms 2-Hydroxy-2-indancarboxylic acid; 2-Hydroxyindan-2-carboxylic acid
CAS Number 13193-24-3
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
InChI Key QXZHLYGZXSVTGM-UHFFFAOYSA-N
Appearance White to off-white powder
Melting Point 180–182 °C (Experimental)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), ~13.0 (Hydroxyl)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors

Synthesis & Manufacturing Methodologies

The synthesis of CAS 13193-24-3 typically follows the classical Cyanohydrin Route starting from 2-indanone. This method is preferred for its scalability and the availability of the starting material. A secondary approach involves the Dieckmann condensation strategy, though the cyanohydrin route is more direct for the C2-hydroxy derivative.

Primary Synthesis: The Cyanohydrin Route

This pathway involves the nucleophilic attack of cyanide on the ketone carbonyl of 2-indanone, followed by acid-catalyzed hydrolysis of the nitrile group to the carboxylic acid.

Step-by-Step Protocol:

  • Cyanohydrin Formation : 2-Indanone is treated with sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) in the presence of a catalyst (e.g., ZnI₂ for TMSCN) to form the intermediate 2-hydroxy-2-indancarbonitrile.

  • Hydrolysis : The nitrile intermediate is subjected to harsh acidic hydrolysis (conc. HCl or H₂SO₄) under reflux. This converts the nitrile (-CN) to the carboxylic acid (-COOH).

  • Purification : The crude product precipitates upon cooling or is extracted with ethyl acetate. Recrystallization from water/ethanol yields the pure acid (MP 180-182 °C).

Visualization of Synthesis Pathway

SynthesisPathway Indanone 2-Indanone (Starting Material) Intermediate Intermediate: 2-Hydroxy-2-indancarbonitrile Indanone->Intermediate Nucleophilic Addition Cyanide Reagent: NaCN or TMSCN Cyanide->Intermediate Product Product (CAS 13193-24-3): 2-Hydroxy-2-indancarboxylic acid Intermediate->Product Acid Hydrolysis AcidHydrolysis Reagent: HCl / H2O (Reflux) AcidHydrolysis->Product

Figure 1: Synthetic workflow from 2-Indanone to 2-Hydroxy-2-indancarboxylic acid via cyanohydrin intermediate.[1]

Biological Applications & Mechanism of Action

CFTR Modulation (Cystic Fibrosis)

Recent high-throughput screening campaigns have identified CAS 13193-24-3 as a critical scaffold in the development of CFTR potentiators .

  • Mechanism : The indane core mimics the hydrophobic interactions required to bind to the CFTR protein, while the C2-hydroxyl and carboxyl groups provide hydrogen-bonding handles for key residues (e.g., Arg933 or Ser308 in the CFTR binding pocket).

  • Significance : Analogues derived from this acid have shown potency in rescuing the gating defects of the

    
    F508-CFTR mutant, the most common mutation in Cystic Fibrosis patients.
    
Peptidomimetics & Conformational Restriction

In drug design, replacing a flexible amino acid side chain with a rigid cycle can improve potency and selectivity by reducing the entropy penalty of binding.

  • Phenylalanine Bioisostere : The indane skeleton serves as a constrained analogue of phenylalanine. The 2-hydroxy-2-carboxylic acid moiety mimics the

    
    -hydroxy acid version of phenylalanine, useful in designing protease inhibitors or receptor ligands where the peptide backbone geometry is critical.
    
  • Chiral Resolution : Although the parent molecule is achiral, derivatization (e.g., ester formation with chiral alcohols) allows for the resolution of enantiomers, which are used to probe stereospecific binding pockets.

Biological Pathway Diagram

BiologicalMechanism Compound CAS 13193-24-3 (Indane Scaffold) Target1 CFTR Protein (ΔF508 Mutant) Compound->Target1 Hydrophobic Binding Target2 Protease Enzymes (Substrate Mimicry) Compound->Target2 Bioisosteric Replacement Effect1 Potentiation of Chloride Channel Gating Target1->Effect1 Restores Function Effect2 Conformational Locking of Ligand Target2->Effect2 Increases Affinity

Figure 2: Mechanism of action in CFTR modulation and peptidomimetic design.

Handling, Stability & Safety

While CAS 13193-24-3 is generally stable, it must be handled with standard laboratory precautions for organic acids.

  • Hazard Classification (GHS) :

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Storage : Store at room temperature (15–25 °C) in a tightly sealed container. Protect from moisture, as carboxylic acids can be hygroscopic.

  • Stability : Stable under normal conditions. Avoid strong oxidizing agents.

Supply Chain & Sourcing

This compound is a specialty building block available from select chemical vendors. It is often listed in "Building Block" or "Screening Library" catalogs.

Table 2: Key Suppliers
SupplierCatalog NumberPurity GradeRegion
Enamine EN300-8284095%+ (NMR)Global / Ukraine
Sigma-Aldrich ENA333558625Research GradeGlobal (Reseller)
BLD Pharm BD0109982897%+China / Global
Chem-Impex (Inquire)High PurityUSA

Sourcing Tip : When ordering for biological screening, request NMR validation to ensure the absence of the nitrile intermediate, which can be toxic to cells.

References

  • National Institutes of Health (PMC) . Structure-based discovery of CFTR potentiators and inhibitors. (Discusses the use of Enamine EN300-82840 as a hit compound). Retrieved from [Link]

  • PubChem . 2-Indancarboxylic Acid (Related Isomer Structure Reference). Retrieved from [Link]

Sources

Exploratory

Therapeutic Targets of Indene Carboxylic Acid Derivatives: A Structural & Mechanistic Guide

The following technical guide details the therapeutic landscape of indene carboxylic acid derivatives. Executive Summary Indene carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, primaril...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape of indene carboxylic acid derivatives.

Executive Summary

Indene carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, primarily acting as bioisosteres of endogenous fatty acids and eicosanoids. Their planar, bicyclic aromatic structure allows for precise hydrophobic interactions within lipophilic binding pockets, while the carboxylic acid moiety serves as a critical "warhead" for electrostatic anchoring.

This guide analyzes three high-value therapeutic targets where this scaffold has demonstrated clinical or preclinical efficacy: Peroxisome Proliferator-Activated Receptors (PPARs) , Free Fatty Acid Receptor 1 (GPR40/FFAR1) , and Aldo-Keto Reductase 1C3 (AKR1C3) .

Chemical Scaffold & Pharmacophore Logic

The indene scaffold (benzocyclopentadiene) offers a rigid lipophilic core that mimics the indole ring found in tryptophan and the naphthalene ring found in various drugs, but with distinct electronic properties.

The "Acidic Head" Hypothesis

For the targets described below, the pharmacological activity is driven by a unified structural logic:

  • Acidic Head Group: A carboxylic acid (or bioisostere) at position C-1, C-2, or C-3 mimics the carboxylate of endogenous ligands (e.g., fatty acids, prostaglandins).

  • Lipophilic Tail: The aromatic indene ring provides pi-pi stacking capabilities.

  • Vectorial Substituents: Substitutions at C-5 or C-6 allow the molecule to reach into deep hydrophobic sub-pockets, determining selectivity (e.g., PPAR

    
     vs. PPAR
    
    
    
    ).

Metabolic Targets: The PPAR Nuclear Receptors

Indene derivatives have emerged as potent agonists for Peroxisome Proliferator-Activated Receptors (PPARs), nuclear transcription factors that regulate glucose and lipid metabolism.

Mechanism of Action

Indene carboxylic acids function as PPAR pan-agonists or selective PPAR


 modulators (SPPARMs) .
  • Binding: The carboxylic acid forms a hydrogen bond network with residues (e.g., Tyr473, His323) in the Ligand Binding Domain (LBD) of the receptor.[1]

  • Activation: This binding stabilizes Helix 12, facilitating the recruitment of co-activators (e.g., SRC-1) and the release of co-repressors.

  • Outcome: The PPAR-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes involved in insulin sensitization (GLUT4) and fatty acid oxidation.

Structure-Activity Relationship (SAR)
  • Indene N-Oxides: Introduction of an N-oxide moiety on the indene ring has been shown to boost potency into the nanomolar range (

    
     nM).
    
  • C-5 Substitution: Lipophilic groups (e.g., phenyl, trifluoromethyl) at the 5-position enhance binding affinity by occupying the large hydrophobic pocket of the LBD.

Pathway Visualization

PPAR_Pathway cluster_0 Nucleus Ligand Indene Derivative (Ligand) PPAR PPAR (Nuclear Receptor) Ligand->PPAR Binding (LBD) Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Promoter) Complex->DNA Nuclear Translocation Transcription Gene Transcription (GLUT4, CD36) DNA->Transcription Co-activator Recruitment Effect Insulin Sensitization Lipid Metabolism Transcription->Effect

Caption: Activation of PPAR signaling by indene derivatives, leading to metabolic regulation.

GPCR Targets: Free Fatty Acid Receptor 1 (GPR40)

GPR40 (FFAR1) is a G-protein coupled receptor expressed in pancreatic


-cells.[2] It detects free fatty acids and potentiates glucose-stimulated insulin secretion (GSIS).[2][3]
Therapeutic Rationale

Unlike sulfonylureas, GPR40 agonists only stimulate insulin secretion in the presence of elevated glucose, significantly reducing the risk of hypoglycemia.

Indene Specificity

Indene carboxylic acids act as fasiglifam (TAK-875) analogs .

  • Pharmacophore: The indene ring serves as a rigid bioisostere for the biaryl core found in many GPR40 agonists.

  • Binding Mode: The carboxylate group forms an ionic interaction with Arg183 and Arg258 inside the GPR40 binding pocket. The indene core positions the molecule to interact with hydrophobic residues, stabilizing the active conformation of the receptor.

Key Data Points: | Compound Class | Target | Potency (


) | Therapeutic Effect |
| :--- | :--- | :--- | :--- |
| Indene N-oxides | PPAR

| 15 - 50 nM | Insulin Sensitization | | Indene-2-carboxylic acids | GPR40 | < 100 nM | Glucose-dependent Insulin Secretion | | Sulindac (Indene) | AKR1C3 | ~1.5

M | Anti-androgen (Prostate Cancer) |

Enzymatic Targets: AKR1C3 Inhibition

Aldo-Keto Reductase 1C3 (AKR1C3) is a crucial enzyme in the biosynthesis of potent androgens (Testosterone and Dihydrotestosterone) within prostate tumors.[4][5][6][7]

The "Sulindac" Connection

Sulindac, a classic NSAID, is an indene-3-acetic acid derivative. While originally designed as a COX inhibitor, its sulfide metabolite is a potent inhibitor of AKR1C3.

  • Mechanism: AKR1C3 converts Androstenedione

    
     Testosterone.[5] Indene derivatives competitively inhibit this reduction.
    
  • Selectivity Challenge: The key to therapeutic success is inhibiting AKR1C3 without affecting the closely related isoforms AKR1C1 and AKR1C2, which are essential for inactivating DHT.[7]

  • Design Strategy: Indene derivatives modified with specific electron-withdrawing groups (e.g., fluoro- or chloro- substitutions on the benzyl ring) have achieved selectivity ratios >100-fold for AKR1C3 over AKR1C2.

Experimental Validation Framework

To validate indene derivatives against these targets, the following "self-validating" protocols are recommended.

Protocol A: PPAR Nuclear Receptor Transactivation Assay

Objective: Determine if the indene derivative activates PPAR


 transcriptionally.
  • Cell System: HEK293T cells.

  • Transfection: Co-transfect with:

    • Plasmid expressing human PPAR

      
       LBD fused to GAL4 DNA-binding domain.
      
    • Luciferase reporter plasmid containing GAL4 binding sites (UAS-Luc).

  • Treatment: Incubate cells with the test indene derivative (0.1 nM – 10

    
    M) for 24 hours. Include Rosiglitazone  (1 
    
    
    
    M) as a positive control.
  • Readout: Lyse cells and measure luminescence.

  • Validation: Data must show a dose-dependent increase in luminescence. Normalize to Renilla luciferase to control for transfection efficiency.

Protocol B: AKR1C3 Enzymatic Inhibition Assay

Objective: Quantify the


 of the derivative against recombinant AKR1C3.
  • Reaction Mix: 100 mM Phosphate buffer (pH 7.0), 200

    
    M NADPH (cofactor), and recombinant human AKR1C3 enzyme.
    
  • Substrate: S-Tetralol or Androstenedione.

  • Initiation: Add substrate to start the reaction.

  • Detection: Monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm over 10 minutes.

  • Calculation: % Inhibition =

    
    .
    
Experimental Workflow Diagram

Workflow Synthesis 1. Synthesis of Indene Derivatives Screen 2. Enzymatic Screen (AKR1C3 Absorbance / PPAR Binding) Synthesis->Screen Screen->Synthesis No Activity (Refine SAR) CellBased 3. Functional Cell Assays (Luciferase Reporter / Insulin Secretion) Screen->CellBased Hits < 1uM Selectivity 4. Selectivity Profiling (vs AKR1C1/2 or PPAR alpha/delta) CellBased->Selectivity Valid Agonist/Inhibitor Selectivity->Synthesis Off-target effects Lead Lead Candidate Identification Selectivity->Lead High Selectivity Index

Caption: Step-by-step validation pipeline for identifying therapeutic indene candidates.

References

  • Synthesis and structure-activity relationship of novel indene N-oxide derivatives as potent peroxisome proliferator activated receptor gamma (PPARgamma) agonists. Bioorganic & Medicinal Chemistry. Link

  • Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus. Mini Reviews in Medicinal Chemistry. Link

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 in Castrate-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Link

  • Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters.[3] Link[3]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (Note: Structural relevance to indene bioisosteres). Bioorganic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Methods for the Quantification of 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid (HICA)

Executive Summary 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 13193-24-3), commonly referred to as HICA or 2-hydroxyindane-2-carboxylic acid, is a critical small-molecule building block and fragment hit recent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 13193-24-3), commonly referred to as HICA or 2-hydroxyindane-2-carboxylic acid, is a critical small-molecule building block and fragment hit recently highlighted in the structure-based discovery of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators and inhibitors [1]. As drug discovery campaigns advance indane-carboxylic acid derivatives through preclinical pipelines, rigorous analytical methods are required to quantify these molecules in complex biological matrices for pharmacokinetic (PK) profiling, as well as in formulation buffers for quality control (QC).

This application note provides expertly designed, self-validating protocols for both high-throughput LC-MS/MS (for in vivo PK) and HPLC-UV (for formulation QC), detailing the mechanistic rationale behind every chromatographic and mass spectrometric parameter.

Rationale for Analytical Modalities (E-E-A-T)

Designing an assay for HICA (C₁₀H₁₀O₃, Monoisotopic Mass: 178.06 Da) requires navigating its specific physicochemical properties: a moderately lipophilic indane ring (LogP ~1.5) paired with a highly polar, acidic α-hydroxy carboxylic acid moiety (pKa ~3.8).

  • Ionization Strategy (Causality): The carboxylic acid group dictates the use of Negative Electrospray Ionization (ESI-) . In a slightly acidic to neutral environment, the carboxyl group readily deprotonates to form a highly stable [M-H]⁻ precursor ion at m/z 177.05.

  • Chromatographic Balance: Retaining a polar organic acid on a standard C18 reversed-phase column requires suppressing its ionization in the mobile phase. However, highly acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) can severely quench the ESI- signal. Therefore, we utilize a compromise: 2 mM Ammonium Acetate (pH ~4.5) . This provides sufficient ion pairing and hydrophobicity for C18 retention while allowing efficient droplet deprotonation in the MS source.

  • Self-Validating Extraction: For plasma PK, protein precipitation (PPT) using a 3:1 ratio of Acetonitrile (ACN) to plasma is employed. This ratio effectively denatures binding proteins and precipitates them out of solution. To make the system self-validating, a structural analog, 2-indanylacetic acid , is spiked into the extraction solvent as an Internal Standard (IS). Because the IS shares near-identical extraction recovery and ionization suppression profiles with HICA, it mathematically normalizes any matrix effects or injection volume variations, ensuring compliance with FDA Bioanalytical Method Validation guidelines [2].

Analytical Workflow

Workflow A Plasma Sample (Spiked with IS) B Protein Precipitation (3x Vol ACN) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Recovery & Dilution C->D E RP-LC Separation (C18 Column) D->E F ESI(-) MS/MS (MRM Mode) E->F G Data Quantification & PK Analysis F->G

Caption: End-to-end LC-MS/MS workflow for HICA quantification in plasma matrices.

Protocol A: High-Throughput LC-MS/MS for Plasma Pharmacokinetics

This protocol is optimized for the sub-nanogram quantification of HICA in mammalian plasma (e.g., mouse or human) to support PK profiling.

Step-by-Step Methodology

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a 1.0 mg/mL primary stock of HICA in 100% Methanol.

  • Spike blank plasma to create a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

  • Prepare Low, Mid, and High QCs (3.0, 300, and 800 ng/mL) to bracket the unknown samples, validating the run's accuracy.

2. Sample Extraction (Protein Precipitation):

  • Transfer 50 µL of plasma sample (Blank, Standard, QC, or Unknown) into a 96-well plate.

  • Add 150 µL of cold Acetonitrile containing 50 ng/mL of the Internal Standard (2-indanylacetic acid).

  • Vortex the plate at 1000 RPM for 5 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a new plate and dilute with 100 µL of HPLC-grade water (this reduces the organic strength to prevent peak splitting upon injection).

3. LC Separation Conditions:

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) maintained at 40°C.

  • Mobile Phase A: 2 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column Wash)

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

4. MS/MS Detection (Multiple Reaction Monitoring - MRM): Operate the triple quadrupole mass spectrometer in ESI negative mode. The primary fragmentation pathway involves the collision-induced dissociation (CID) of the [M-H]⁻ ion (m/z 177.05), leading to a neutral loss of CO₂ (44 Da) to form the primary quantifier ion (m/z 133.06).

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 177.05 LossCO2 Neutral Loss of CO₂ (-44 Da) Precursor->LossCO2 Product1 Product Ion m/z 133.06 (Quantifier) LossCO2->Product1 LossH2O Neutral Loss of H₂O (-18 Da) Product1->LossH2O Product2 Product Ion m/z 115.05 (Qualifier) LossH2O->Product2

Caption: Proposed ESI(-) MS/MS collision-induced dissociation (CID) pathway for HICA.

Protocol B: HPLC-UV for Formulation and QC Analysis

For bulk drug substance and formulation stability testing, high sensitivity is not required, but high precision and robustness are paramount. HICA possesses a fused benzene ring (indane core) that provides a reliable UV chromophore.

Step-by-Step Methodology

1. Sample Preparation:

  • Dilute the formulation sample in Mobile Phase to a target nominal concentration of 50 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter to remove any excipient particulates.

2. Isocratic LC Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Water and Acetonitrile (60:40, v/v) containing 0.1% Trifluoroacetic Acid (TFA). Note: TFA is used here to fully protonate the carboxylic acid, sharpening the chromatographic peak and preventing tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. UV Detection:

  • Set the Diode Array Detector (DAD) or UV/Vis detector to 210 nm (optimal for the indane aromatic system) with a reference wavelength of 360 nm.

Quantitative Data Summaries

Table 1: LC-MS/MS Optimization Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
HICA 177.05133.0650-45-18Quantifier
HICA 177.05115.0550-45-26Qualifier
2-Indanylacetic acid (IS) 175.08131.0950-40-15Internal Standard
Table 2: Method Validation Metrics (In Accordance with FDA Guidelines)
Validation ParameterAcceptance Criteria [2]Typical Assay Performance
Linearity Range R² ≥ 0.991.0 – 1000 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 5:11.0 ng/mL (S/N > 15)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 7.5%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +6.2%
Extraction Recovery Consistent across QC levels88.5% ± 4.2%

References

  • Liu F, Kaplan AL, Levring J, Einsiedel J, Tiedt S, Distler K, Omattage NS, Kondratov IS, Moroz YS, Pietz HL, Irwin JJ, Gmeiner P, Shoichet BK, Chen J. Structure-based discovery of CFTR potentiators and inhibitors. Cell. 2024 Jul 11; 187(14):3712-3725.e34.[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. May 2018.[Link]

Application

Comprehensive HPLC-MS Protocol for the Analysis of 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid in CFTR Modulator Synthesis

Executive Summary 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (2-HDICA) is a critical chiral/achiral building block in modern pharmaceutical synthesis. Recently, it has emerged as a key intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (2-HDICA) is a critical chiral/achiral building block in modern pharmaceutical synthesis. Recently, it has emerged as a key intermediate in the synthesis of novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators and inhibitors, such as Z1783799713 [1]. To support structural optimization, pharmacokinetic profiling, and quality control of these therapeutic agents, a robust, highly specific analytical method is required. This application note details an optimized High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol specifically designed to overcome the analytical challenges associated with 2-HDICA's polarity and ionization dynamics.

Chemical Context & Analytical Rationale

Analyte Profile

2-HDICA (Molecular Weight: 178.18 g/mol , Formula: C₁₀H₁₀O₃) consists of an indane core substituted at the C2 position with both a tertiary hydroxyl group and a carboxylic acid. This dual functionalization makes the molecule highly polar and acidic (pKa ~3.8).

Chromatographic & Ionization Causality

Designing an LC-MS method for 2-HDICA presents a classic analytical paradox:

  • Chromatographic Retention: Because 2-HDICA is highly polar, retaining it on a standard C18 reversed-phase column requires suppressing the ionization of the carboxylic acid. If analyzed at a neutral pH, the molecule remains ionized in solution and elutes in the void volume. Therefore, we employ a highly acidic aqueous mobile phase (0.1% Formic Acid, pH ~2.7) to force the molecule into its neutral, lipophilic state, ensuring robust partitioning into the C18 stationary phase.

  • Mass Spectrometry Ionization: Carboxylic acids are optimally detected in Electrospray Ionization Negative Mode (ESI-), which typically favors basic mobile phases. However, due to the 1 [2], the use of weak organic acids like formic acid in the mobile phase actually facilitates highly efficient gas-phase deprotonation during the droplet desolvation process. This allows us to maintain excellent chromatographic retention while still achieving a dominant [M-H]⁻ precursor ion at m/z 177.1.

Experimental Workflow Integration

The following workflow illustrates how this HPLC-MS/MS protocol acts as a feedback mechanism within the drug discovery pipeline, ensuring the purity of 2-HDICA before it is committed to complex CFTR modulator synthesis [1].

Workflow A 2-HDICA (Intermediate) B Chemical Synthesis A->B C CFTR Modulator (e.g., Z1783799713) B->C D HPLC-MS/MS Quality Control C->D Purity Check E In Vitro CFTR Assays C->E Bioactivity D->B Feedback

Integration of 2-HDICA HPLC-MS analysis within the CFTR modulator drug discovery workflow.

Step-by-Step Methodology

Reagents and Materials
  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

  • Standard: 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (Purity ≥ 98%).

  • Analytical Column: Waters Acquity UPLC BEH C18 (1.7 µm particle size, 2.1 mm × 100 mm).

Sample Preparation

Causality Note: Samples must be diluted in a solvent that closely matches the initial mobile phase conditions. Injecting a highly organic sample plug into a highly aqueous mobile phase will cause premature precipitation or peak splitting (the "solvent effect").

  • Stock Solution: Dissolve 1.0 mg of 2-HDICA in 1.0 mL of Methanol to create a 1 mg/mL stock. Store at -20 °C.

  • Working Solutions: Dilute the stock solution serially using a diluent of 90:10 Water:ACN .

  • Matrix Extraction (If analyzing biological/reaction matrices): Perform protein/matrix precipitation by adding 3 volumes of cold ACN to 1 volume of sample. Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer the supernatant and dilute 1:1 with LC-MS Water prior to injection.

Liquid Chromatography Conditions
  • Mobile Phase A: 0.1% Formic Acid in LC-MS Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
4.00.41090
5.00.41090
5.10.4955
7.00.4955
Mass Spectrometry (MS/MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative Ion Mode (-)

  • Capillary Voltage: -2.5 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

Table 2: MS/MS MRM Transitions for 2-HDICA

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
2-HDICA177.1133.1502515Quantifier
2-HDICA177.1115.1502525Qualifier

Mechanistic Insights: MS/MS Fragmentation Pathway

To ensure absolute specificity, Multiple Reaction Monitoring (MRM) is utilized. Upon collision-induced dissociation (CID) with Argon gas, the deprotonated precursor ion ([M-H]⁻, m/z 177.1) undergoes highly predictable neutral losses.

  • Primary Pathway (Quantifier): The lowest energy barrier involves the decarboxylation of the molecule, losing CO₂ (-44 Da) to yield a stable product ion at m/z 133.1.

  • Secondary Pathway (Qualifier): At higher collision energies, the m/z 133.1 ion undergoes a subsequent dehydration (-18 Da) from the tertiary alcohol group, generating the fully conjugated, deprotonated indene core at m/z 115.1.

Fragmentation M1 Precursor Ion [M-H]⁻ m/z 177.1 (Deprotonated 2-HDICA) M2 Product Ion 1 m/z 133.1 (-CO₂) M1->M2 CID Energy: 15 eV M3 Product Ion 2 m/z 115.1 (-CO₂, -H₂O) M1->M3 CID Energy: 35 eV M2->M3 CID Energy: 25 eV

Proposed ESI- collision-induced dissociation (CID) fragmentation pathway for 2-HDICA.

Quality Control & System Suitability (SST)

To guarantee that this protocol functions as a self-validating system, the following System Suitability Test (SST) parameters must be met prior to sample analysis:

  • Retention Time (RT) Stability: The expected RT for 2-HDICA is approximately 3.2 minutes. The RT shift across 6 consecutive standard injections must be < 2.0% RSD.

  • Peak Symmetry: The tailing factor (Tf) measured at 5% peak height must fall between 0.8 and 1.2. Severe tailing indicates secondary interactions with unendcapped silanols on the C18 column, requiring column replacement or an increase in formic acid concentration.

  • Linearity: A 7-point calibration curve ranging from 1 ng/mL to 1000 ng/mL must exhibit a coefficient of determination (R²) > 0.995 using a 1/x weighting factor.

  • Carryover Assessment: A blank injection (90:10 Water:ACN) immediately following the Upper Limit of Quantification (ULOQ) standard must show an interfering signal of < 20% of the Lower Limit of Quantification (LLOQ) area.

References

  • Title: Structure-based discovery of CFTR potentiators and inhibitors.
  • Title: Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry.

Sources

Method

The Strategic Application of 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid in Pharmaceutical Synthesis

Introduction: The Indane Scaffold as a Privileged Structure in Medicinal Chemistry The indane ring system, a bicyclic framework consisting of a fused benzene and cyclopentane ring, is a well-established "privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indane Scaffold as a Privileged Structure in Medicinal Chemistry

The indane ring system, a bicyclic framework consisting of a fused benzene and cyclopentane ring, is a well-established "privileged structure" in medicinal chemistry. Its rigid conformation and synthetic tractability have made it a cornerstone in the design of a diverse array of therapeutic agents. Commercially successful drugs such as the anti-inflammatory agent Sulindac, the protease inhibitor Indinavir used in HIV therapy, and the Alzheimer's disease medication Donepezil all feature the indane core, underscoring its therapeutic relevance.[1][2] The strategic functionalization of the indane scaffold allows for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. This application note focuses on a particularly valuable, yet underutilized, building block: 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid . The presence of a tertiary alcohol and a carboxylic acid on the same carbon atom of the cyclopentane ring offers a unique three-dimensional array of functional groups, making it a highly versatile starting point for the synthesis of novel drug candidates.

Synthesis of the Building Block: A Reliable and Scalable Protocol

The most direct and industrially scalable synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid proceeds from the readily available precursor, 2-indanone. The synthetic strategy employs a classical cyanohydrin formation followed by hydrolysis of the nitrile to the corresponding carboxylic acid. This two-step, one-pot procedure is robust and provides the target molecule in good yield.

Synthetic Workflow Diagram

Synthesis_Workflow 2-Indanone 2-Indanone Cyanohydrin_Intermediate 2-Hydroxy-2-cyan-2,3-dihydro-1H-indene 2-Indanone->Cyanohydrin_Intermediate 1. NaCN, H2O/EtOH 2. HCl (aq) Target_Molecule 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid Cyanohydrin_Intermediate->Target_Molecule Acid Hydrolysis (reflux) Drug_Design_Workflow cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Optimization A 2-Indanone B 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid A->B Cyanohydrin Formation & Hydrolysis C Amide/Ester Library B->C Amidation/Esterification D Ether Derivatives B->D Alkylation E High-Throughput Screening C->E D->E F Hit Identification E->F G Lead Optimization (SAR) F->G H Preclinical Candidate G->H

Sources

Application

application of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid in asymmetric catalysis

An Application Guide to the Indane Scaffold in Asymmetric Catalysis: From 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid to Privileged Chiral Ligands Introduction: The Concept of a Privileged Chiral Scaffold In the fi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Indane Scaffold in Asymmetric Catalysis: From 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid to Privileged Chiral Ligands

Introduction: The Concept of a Privileged Chiral Scaffold

In the field of asymmetric catalysis, the rational design of effective chiral ligands and organocatalysts is paramount for synthesizing enantiomerically pure molecules, a critical requirement in the pharmaceutical and fine chemical industries. Certain molecular frameworks, termed "privileged chiral scaffolds," have emerged as exceptionally effective platforms for catalyst development. These scaffolds possess rigid conformational structures that create a well-defined, three-dimensional chiral environment, enabling high levels of stereocontrol in chemical reactions.

The indane framework, exemplified by structures such as 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid, is a quintessential privileged scaffold. While the parent hydroxy-acid itself is not commonly employed directly as a catalyst, its rigid bicyclic structure serves as a foundational building block for a diverse and powerful class of chiral ligands and organocatalysts. The true value of the indane scaffold lies in its derivatives, where functional groups are strategically placed on the rigid backbone to coordinate with metal centers or interact with substrates, leading to exceptional levels of enantioselectivity in a wide array of asymmetric transformations.[1][2]

This guide provides a comprehensive overview of the application of the indane scaffold in asymmetric catalysis, focusing on key ligand families derived from this framework and providing detailed protocols for their use in high-impact synthetic reactions.

Section 1: The Indane Framework as a Superior Design Element

The efficacy of the indane scaffold in asymmetric catalysis stems from several key structural features:

  • Conformational Rigidity: The fused five- and six-membered ring system severely restricts bond rotation, minimizing conformational ambiguity. This rigidity is crucial for creating a predictable and well-defined chiral pocket around the catalytic center, which is essential for effective stereochemical communication and high enantioselectivity.[1]

  • C₂ Symmetry: Many potent indane-derived ligands are C₂-symmetric. This symmetry reduces the number of possible diastereomeric transition states in a catalytic cycle, simplifying the stereochemical outcome and often leading to higher enantiomeric excesses.

  • Tunable Functionality: The indane core can be readily functionalized at various positions. The hydroxyl, amino, and carboxylic acid groups on derivatives like 1-amino-2-indanol serve as versatile handles for synthesizing a broad spectrum of ligands, including Schiff bases, bis(oxazolines) (IndaBox), and phosphine-oxazolines (PHOX), allowing catalysts to be tailored for specific reactions.[3]

cluster_scaffold Indane Scaffold cluster_ligands Derived Ligand Families cluster_applications Asymmetric Reactions Indane 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid Rigid Backbone Functional Handles (OH, COOH) AminoIndanol (1S,2R)-1-Amino-2-indanol Precursor Indane->AminoIndanol  Synthetic  Modification Organocatalyst Aryl Chalcogenide Organocatalysts Indane->Organocatalyst IndaBox IndaBox Ligands (Bis(oxazoline)) AminoIndanol->IndaBox SchiffBase Schiff Base Ligands AminoIndanol->SchiffBase ATH Asymmetric Transfer Hydrogenation (ATH) IndaBox->ATH DielsAlder Diels-Alder Cycloaddition IndaBox->DielsAlder Alkylation Enantioselective Alkylation IndaBox->Alkylation SchiffBase->ATH SchiffBase->DielsAlder SchiffBase->Alkylation Electrophilic Electrophilic Functionalization Organocatalyst->Electrophilic

Caption: From Scaffold to Application.

Section 2: Premier Ligand Families from the Indane Scaffold

The most successful and widely used ligands derived from the indane scaffold originate from the chiral β-amino alcohol, (1S,2R)-1-amino-2-indanol. This compound serves as a versatile starting material for ligands that have proven highly effective in metal-catalyzed asymmetric reactions.[3]

Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones

Chiral amino alcohols derived from indane are exceptional ligands for ruthenium-catalyzed ATH, a powerful method for the synthesis of chiral secondary alcohols from prochiral ketones.[1] The in situ-formed ruthenium complex efficiently catalyzes the transfer of hydrogen from a simple hydrogen source, like isopropanol, to the ketone. The rigidity of the indane backbone is a critical factor in achieving the high enantioselectivities observed.[1]

Catalytic Mechanism Overview: The reaction proceeds via a metal-ligand bifunctional mechanism. The ruthenium center activates the hydrogen donor (e.g., isopropanol), while the amino group of the ligand interacts with the ketone substrate, positioning it for a stereoselective hydride transfer within the metal's coordination sphere.

Setup Catalyst Preparation (in situ) Reaction Substrate Addition & Hydrogenation Setup->Reaction [RuCl₂(p-cymene)]₂ (1S,2R)-1-amino-2-indanol Base (t-BuOK) in i-PrOH Quench Reaction Quench Reaction->Quench Monitor by TLC/GC Add H₂O Workup Extraction & Purification Quench->Workup Concentrate Column Chromatography Product Chiral Alcohol Product Workup->Product

Caption: Experimental Workflow for ATH.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone [1]

  • Materials:

    • [RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)

    • (1S,2R)-1-amino-2-indanol

    • Potassium tert-butoxide (t-BuOK)

    • Acetophenone

    • Anhydrous Isopropyl alcohol (i-PrOH)

    • Standard inert atmosphere glassware (e.g., Schlenk flask)

  • Procedure:

    • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (1S,2R)-1-amino-2-indanol (0.011 mmol, 2.2 mol%).

    • Add 2 mL of anhydrous i-PrOH and stir the mixture at room temperature for 20 minutes to form a clear orange solution.

    • Add a solution of t-BuOK (0.025 mmol) in 1 mL of i-PrOH to the catalyst mixture and stir for an additional 10 minutes. The solution should turn deep red, indicating the formation of the active catalyst.

    • Hydrogenation: Add acetophenone (0.5 mmol, 1.0 eq) to the catalyst solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the acetophenone is fully consumed.

    • Work-up and Purification: Upon completion, quench the reaction by adding 1 mL of water.

    • Concentrate the mixture under reduced pressure to remove the i-PrOH.

    • Extract the aqueous residue with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 1-phenylethanol.

    • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Table 1: Representative Results for Ru-Catalyzed ATH of Ketones

Entry Substrate (Ketone) Product Yield (%) ee (%)
1 Acetophenone 1-Phenylethanol >95 98
2 1-Indanone 1-Indanol >95 99

| 3 | Benzylacetone | 4-Phenyl-2-butanol | 92 | 97 |

Application in Asymmetric Diels-Alder Reactions

Bis(oxazoline) ligands derived from 1-amino-2-indanol, commonly known as IndaBox ligands, are highly effective in Lewis acid-catalyzed asymmetric Diels-Alder reactions. When complexed with a metal such as copper(II), the IndaBox ligand forms a potent chiral Lewis acid catalyst that orchestrates the facial selectivity of the cycloaddition between a diene and a dienophile. The C₂-symmetric and rigid nature of the ligand creates a well-defined chiral environment that effectively shields one face of the coordinated dienophile, leading to high enantioselectivity.[1]

Experimental Protocol: Copper(II)-IndaBox Catalyzed Diels-Alder Reaction [1]

  • Materials:

    • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

    • (4S,5R)-4,5,6,7-tetrahydro-4,5-(1,2)indeno-2-phenyloxazoline (IndaBox Ligand derivative)

    • N-Crotonyloxazolidinone (Dienophile)

    • Cyclopentadiene (Diene)

    • Anhydrous Dichloromethane (DCM)

    • 4 Å molecular sieves

  • Procedure:

    • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.1 mmol, 10 mol%) and the IndaBox ligand (0.11 mmol, 11 mol%).

    • Add 5 mL of anhydrous DCM and stir the mixture at room temperature for 1-2 hours to form a homogeneous solution.

    • Add activated 4 Å molecular sieves (approx. 250 mg) to ensure anhydrous conditions.

    • Diels-Alder Reaction: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

    • Add the dienophile, N-crotonyloxazolidinone (1.0 mmol), to the cold catalyst solution.

    • Add freshly distilled cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.

    • Stir the reaction at -78 °C and monitor its progress by TLC.

    • Work-up and Purification: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature, then extract with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the chiral cycloadduct.

Table 2: Representative Results for IndaBox-Catalyzed Diels-Alder

Entry Dienophile Diene endo/exo ee (%)
1 N-Acryloyloxazolidinone Cyclopentadiene 98:2 98
2 N-Crotonyloxazolidinone Cyclopentadiene 99:1 99

| 3 | N-Acryloyloxazolidinone | 1,3-Cyclohexadiene | >99:1 | 95 |

Section 3: Advanced Indane-Based Organocatalysts

Beyond serving as ligands for transition metals, the indane scaffold is also the foundation for sophisticated organocatalysts. Researchers have developed a class of indane-based chiral amino aryl chalcogenide catalysts that are highly effective in asymmetric electrophilic reactions.[2]

These catalysts operate through a bifunctional activation mode. They possess distinct structural motifs that allow for simultaneous non-covalent interactions with both the electrophile and the nucleophile:

  • Hydrogen-Bonding: An amide or a similar group on the catalyst can act as a hydrogen-bond donor, activating and orienting the substrate.[2]

  • Lewis Basicity/Steric Hindrance: A chalcogenide (sulfur or selenium) moiety provides a Lewis basic site and tunable steric bulk, which interacts with the electrophilic species and directs its approach.[2]

This dual activation strategy has been successfully applied to challenging reactions like the enantioselective trifluoromethylthiolation of alkenes and alkynes, demonstrating the remarkable versatility of the indane framework in modern catalyst design.[2]

Catalyst Indane-Based Organocatalyst H-Bond Donor Site (e.g., Amide) Lewis Basic Site (e.g., Aryl-Se) Substrate Substrate (e.g., Olefinic Acid) Catalyst:f1->Substrate H-Bonding (Activation & Orientation) Electrophile Electrophile (e.g., 'E⁺') Catalyst:f2->Electrophile Lewis Basic Interaction (Delivery & Shielding) TS Chiral Transition State Substrate->TS Electrophile->TS Product Enantioenriched Product TS->Product

Sources

Method

Application Note &amp; Experimental Protocol: Enantioselective Synthesis of the Core (S)-Indoxacarb Intermediate

This document provides a detailed experimental protocol for the synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a key chiral intermediate in the manufacture of the potent insecticide...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed experimental protocol for the synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a key chiral intermediate in the manufacture of the potent insecticide, (S)-indoxacarb. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction: The Significance of Stereochemistry in Indoxacarb's Activity

Indoxacarb is a widely used oxadiazine insecticide that functions by blocking sodium ion channels in the nervous systems of target pests.[1] A critical aspect of its molecular design is the presence of a stereocenter. The insecticidal activity is almost exclusively attributed to the (S)-enantiomer.[2] Consequently, the development of a stereoselective synthesis to produce the (S)-indoxacarb intermediate with high enantiomeric excess is of paramount importance for both efficacy and economic viability. This protocol focuses on an efficient and highly stereoselective method to achieve this.

Core Synthetic Strategy: Asymmetric Hydroxylation

The central transformation in this protocol is the asymmetric hydroxylation of the prochiral substrate, 5-chloro-2-methoxycarbonyl-1-indanone. This key step introduces the chiral center with the desired (S)-configuration. The enantioselectivity of this reaction is directed by a chiral catalyst, a cornerstone of modern asymmetric synthesis. While early methods utilized cinchona alkaloids[3], more recent advancements have employed sophisticated metal-polymer catalysts to achieve higher enantiomeric excess and facilitate catalyst recycling.[4][5] This protocol will detail a method adapted from publicly available research, emphasizing both efficiency and scalability.[2][4]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of the (S)-indoxacarb intermediate.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Analysis A Reagent Preparation and Inert Atmosphere Setup B Charging of Reactor with 5-chloro-2-methoxycarbonyl-1-indanone, Toluene, and Chiral Catalyst A->B C Controlled Addition of tert-Butyl Hydroperoxide (TBHP) B->C D Reaction Monitoring (e.g., TLC, HPLC) C->D E Catalyst Recovery by Filtration D->E Upon Completion F Filtrate Concentration E->F G Purification by Vacuum Distillation F->G H Characterization (NMR, MS) G->H I Chiral HPLC for Enantiomeric Excess (e.e.) Determination G->I

Caption: Synthetic workflow for the (S)-indoxacarb intermediate.

Detailed Experimental Protocol

This protocol outlines the synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Molar Equivalent)Notes
5-chloro-2-methoxycarbonyl-1-indanone133331-48-9224.641.0Substrate
tert-Butyl hydroperoxide (TBHP), 70% in water75-91-290.121.2 - 1.5Oxidizing agent.[2][4] Handle with care, potential for decomposition.
Chiral Zirconium-Salen Polymer CatalystN/AVariable0.05 - 0.1As described in patent literature.[4][5] Alternatively, a cinchonine-derived catalyst can be used.[6]
Toluene108-88-392.14SolventAnhydrous grade recommended.
Sodium Sulfite7757-83-7126.04As neededFor quenching excess peroxide.
Ethyl Acetate141-78-688.11For extraction
Brine (Saturated NaCl solution)N/AN/AFor washing
Anhydrous Sodium Sulfate7757-82-6142.04For drying
Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Heating mantle with temperature control.

  • Standard laboratory glassware.

  • Filtration apparatus.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

  • Analytical instruments: TLC plates, HPLC with a chiral column, NMR spectrometer, Mass spectrometer.

Procedure
  • Reactor Setup: Assemble the reaction flask under an inert atmosphere of nitrogen. This is crucial to prevent side reactions with atmospheric moisture and oxygen.

  • Charging the Reactor: To the flask, add 5-chloro-2-methoxycarbonyl-1-indanone (1.0 eq), the chiral Zr-salen polymer catalyst (0.05-0.1 eq), and toluene.[4] Stir the mixture to form a suspension.

  • Reaction Initiation: Begin heating the mixture to the desired reaction temperature, typically between 60-120 °C.[4] The optimal temperature may vary depending on the specific catalyst used.

  • Addition of Oxidant: Slowly add tert-butyl hydroperoxide (TBHP, 70% in H₂O) (1.2-1.5 eq) to the reaction mixture via the dropping funnel over a period of 1-2 hours.[2][4] The slow addition is critical for controlling the reaction exotherm and ensuring high selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. The reaction time is typically around 4 hours.[4]

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously add a saturated aqueous solution of sodium sulfite to quench any unreacted TBHP. Stir for 30 minutes.

  • Catalyst Recovery: Filter the mixture to recover the polymer-based catalyst.[4] The catalyst can often be washed with toluene and reused in subsequent batches, which is a significant advantage for industrial applications.[5]

  • Work-up: Separate the organic layer of the filtrate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation to obtain the desired methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate as the final product.[4][7]

Characterization and Quality Control
  • Structural Verification: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Enantiomeric Excess (e.e.) Determination: The enantiomeric purity of the final product is a critical parameter. Determine the e.e. by chiral HPLC analysis.[8] Modern catalytic systems can achieve an e.e. of over 98%.[4]

Safety Precautions
  • tert-Butyl hydroperoxide is a strong oxidizing agent and can decompose violently. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with metals and reducing agents.

  • Toluene is a flammable and volatile solvent. Perform the reaction in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Discussion of Key Experimental Choices
  • Choice of Catalyst: The use of a chiral catalyst is the linchpin of this synthesis. The catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. The development of recyclable polymer-based catalysts represents a significant advancement towards more sustainable and cost-effective manufacturing.[4][5]

  • Oxidizing Agent: Aqueous TBHP is an effective and relatively safe oxidant for this transformation.[2] Its use avoids the need for more hazardous or expensive reagents.

  • Solvent and Temperature: Toluene is a suitable solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point, allowing for a practical range of reaction temperatures. The optimal temperature is a balance between reaction rate and selectivity; higher temperatures may lead to faster conversion but could potentially decrease the enantioselectivity.[4]

This protocol provides a robust and scalable method for the synthesis of a crucial intermediate for (S)-indoxacarb. By understanding the underlying principles of asymmetric catalysis and adhering to the detailed procedure, researchers can reliably produce this high-value chiral molecule.

References

  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering. Available at: [Link]

  • Toward the Manufacture of Indoxacarb. ACS Publications. Available at: [Link]

  • Preparation method for S-indoxacarb. Justia Patents. Available at: [Link]

  • Preparation of Intermediate of Indoxacarb. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis method of indoxacarb intermediate semicarbazone. Eureka | Patsnap. Available at: [Link]

  • Preparation of Intermediate of Indoxacarb. ResearchGate. Available at: [Link]

  • CN107118103A - A kind of insecticide indoxacarb intermediate and its synthesis technique. Google Patents.
  • WO/2019/233211 PREPARATION METHOD FOR HIGH OPTICAL INDOXACARB INTERMEDIATE. WIPO Patentscope. Available at: [Link]

  • PREPARATION METHOD FOR S-INDOXACARB. European Patent Office - EP 3804853 A1 - EPO. Available at: [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. Available at: [Link]

  • Synthesis of Chiral Tetraaminophosphonium Chlorides from N-Boc a-Amino Acid Esters. ResearchGate. Available at: [Link]

  • SYNTHESIS OF CHIRAL TETRAAMINOPHOSPHONIUM CHLORIDES FROM N-BOC α-AMINO ACID ESTERS. HETEROCYCLES. Available at: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. Available at: [Link]

  • Enantioselective determination of the insecticide indoxacarb in cucumber and tomato by chiral liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • WO2019233209A1 - Preparation method for s-indoxacarb. Google Patents.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. InTech. Available at: [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. Available at: [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Available at: [Link]

  • ChemInform Abstract: Asymmetric Borane Reduction Using Mixtures of Homochiral Amino Alcohol Ligands. ResearchGate. Available at: [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic pitfalls encountered during the synthesis of 2-hydroxy-2,3-dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic pitfalls encountered during the synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (also known as 2-hydroxyindane-2-carboxylic acid).

This


-hydroxy acid is a highly valued building block in medicinal chemistry, frequently utilized in the development of complex therapeutics such as CFTR potentiators 1. However, its synthesis via the classic cyanohydrin route is a thermodynamic minefield. The guide below dissects the causality behind common by-products and provides a self-validating protocol to ensure high-yield, high-purity recovery.

Mechanistic Pathway & Workflow Analysis

The synthesis relies on the nucleophilic addition of cyanide to 2-indanone to form a stable cyanohydrin intermediate 2, followed by aggressive hydrolysis. The primary challenge lies in the hydrolysis step: you must provide enough energy to hydrolyze the highly stable amide intermediate without triggering the dehydration of the target


-hydroxy acid. The resulting elimination product is highly favored thermodynamically due to its conjugation with the fused benzene ring 3.

G Indanone 2-Indanone Cyanohydrin 2-Hydroxyindane- 2-carbonitrile Indanone->Cyanohydrin NaCN, NaHSO3 Cyanohydrin->Indanone Retro-cyanohydrin Amide 2-Hydroxyindane- 2-carboxamide Cyanohydrin->Amide Partial Hydrolysis Product 2-Hydroxy-2,3-dihydro- 1H-indene-2-carboxylic acid Cyanohydrin->Product Direct Hydrolysis Amide->Product Complete Hydrolysis Elimination 1H-Indene-2- carboxylic acid Product->Elimination Dehydration (-H2O)

Reaction pathway for 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid and its by-products.

Quantitative Causality of By-Product Formation

Understanding the mass shifts and structural causes of your impurities is critical for rapid LC-MS troubleshooting.

By-Product NameExact MassMass Shift (vs Target)Primary CausalityPrevention Strategy
2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid 178.06 Da 0 Da (Target) N/A N/A
2-Hydroxyindane-2-carboxamide177.08 Da-1 DaKinetic stalling: Incomplete acidic hydrolysis of the nitrile intermediate.Maintain vigorous reflux in 6M HCl; do not prematurely quench the reaction.
1H-Indene-2-carboxylic acid160.05 Da-18 DaThermodynamic degradation: Acid-catalyzed E1/E2 dehydration driven by aromatic conjugation.Avoid dehydrating acids (e.g., H₂SO₄). Strictly monitor reflux time (max 12-16h).
2-Indanone132.06 Da-46 DaEquilibrium reversion: Retro-cyanohydrin reaction triggered by basic conditions.Avoid basic hydrolysis. Keep the cyanohydrin intermediate cold during isolation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My reaction yielded a dark, tarry mixture instead of a clean precipitate. What happened? A: You likely attempted a basic hydrolysis (e.g., NaOH/KOH) or allowed the cyanohydrin intermediate to sit in a basic aqueous workup. Cyanohydrin formation is reversible. Under basic conditions, the alkoxide intermediate collapses, expelling the cyanide ion and regenerating 2-indanone. The liberated 2-indanone then rapidly undergoes base-catalyzed aldol self-condensation, resulting in the dark polymeric tar you observed. Always use acidic hydrolysis for this specific substrate.

Q: LC-MS shows a dominant peak at[M-18]. How do I suppress this? A: The [M-18] peak indicates the loss of water, forming 1H-indene-2-carboxylic acid. The


-hydroxyl group is highly susceptible to elimination because the resulting double bond is stabilized by conjugation with the adjacent aromatic ring. To suppress this, ensure you are using aqueous HCl (which acts as a nucleophile/water source) rather than sulfuric acid (which acts as a strong dehydrating agent). If the issue persists, reduce your reflux temperature by 10°C and extend the reaction time.

Q: How can I efficiently separate the carboxamide by-product from my target acid without column chromatography? A: Exploit their pKa differences using an acid-base extraction. Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate) and wash vigorously with saturated aqueous NaHCO₃. The target carboxylic acid will deprotonate and migrate to the aqueous layer, while the neutral carboxamide (and any unreacted 2-indanone) will remain in the organic layer. Acidify the aqueous layer with cold 1M HCl to precipitate your pure target compound.

Validated Experimental Protocol

This protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that failure at step one prevents wasted effort in step two.

Step 1: Synthesis of 2-Hydroxyindane-2-carbonitrile
  • Preparation: Dissolve 2-indanone (1.0 eq) in a biphasic mixture of diethyl ether and water (1:1 v/v).

  • Bisulfite Adduct Formation: Add sodium bisulfite (NaHSO₃, 1.5 eq) in portions at 0°C. Stir vigorously for 2 hours.

    • Validation Checkpoint: The organic layer should show the disappearance of the 2-indanone peak via TLC (Hexanes/EtOAc 4:1). The formation of the water-soluble bisulfite adduct pulls the intermediate into the aqueous phase.

  • Cyanation: Slowly add an aqueous solution of sodium cyanide (NaCN, 1.5 eq) dropwise while maintaining the temperature below 5°C. Stir for 4 hours. (Caution: Highly toxic. Perform in a strictly ventilated fume hood).

  • Isolation: Extract the newly formed cyanohydrin into diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure at room temperature. Do not apply heat, as this triggers the retro-cyanohydrin reaction.

Step 2: Acidic Hydrolysis to Target Molecule
  • Hydrolysis: Suspend the crude cyanohydrin in 6M aqueous HCl (10 volumes). Heat the mixture to a gentle reflux (approx. 100°C) for 12 hours.

  • Monitoring: Monitor the reaction via LC-MS. You will first observe the +17 Da mass shift (nitrile to amide), followed by the final target mass.

    • Validation Checkpoint: Stop the reflux immediately once the amide peak (-1 Da relative to target) falls below 5% relative abundance to prevent the onset of the -18 Da dehydration product.

  • Purification: Cool the reaction to 0°C to induce precipitation. Filter the crude solid.

  • Acid-Base Extraction: Dissolve the solid in saturated aqueous NaHCO₃.

    • Validation Checkpoint: Any material that does not dissolve is the amide by-product or polymeric indanone. Filter and discard the insoluble solids.

  • Final Isolation: Slowly acidify the clear aqueous filtrate with cold 2M HCl until the pH reaches 2.0. Collect the resulting white precipitate of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid via vacuum filtration and dry under high vacuum.

References

  • Source: National Institutes of Health (nih.gov)
  • Efficient synthesis of spirooxindolyl oxazol-2(5 H )-ones via palladium( ii )
  • US4559356A - 2-(Inden-2-yl)

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and optimization of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. This d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and optimization of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. This document offers troubleshooting advice and frequently asked questions to address specific experimental challenges.

Introduction

2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that affect both yield and purity. This guide focuses on the most common synthetic route: the formation of a cyanohydrin from 2-indanone, followed by hydrolysis to the desired α-hydroxy acid. By understanding the underlying chemistry and potential pitfalls of each step, researchers can significantly improve their experimental outcomes.

Recommended Synthetic Pathway: Cyanohydrin Formation and Hydrolysis

The synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is most reliably achieved in a two-step process starting from 2-indanone. The first step involves the nucleophilic addition of a cyanide ion to the ketone, forming a cyanohydrin intermediate. The subsequent hydrolysis of the nitrile group yields the final carboxylic acid.

Synthetic_Pathway 2-Indanone 2-Indanone 2-Hydroxy-2,3-dihydro-1H-indene-2-carbonitrile 2-Hydroxy-2,3-dihydro-1H-indene-2-carbonitrile 2-Indanone->2-Hydroxy-2,3-dihydro-1H-indene-2-carbonitrile  1. NaCN or KCN  2. Acid (e.g., HCl) 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid 2-Hydroxy-2,3-dihydro-1H-indene-2-carbonitrile->2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid  Acid Hydrolysis (e.g., H2SO4, heat)

Caption: Synthetic route from 2-indanone.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid.

Issue 1: Low or No Yield of the Cyanohydrin Intermediate

  • Question: I am not observing any product formation after reacting 2-indanone with my cyanide source. What could be the issue?

  • Answer: The formation of the cyanohydrin is a reversible, base-catalyzed reaction[1]. The key is to have a sufficient concentration of the nucleophilic cyanide ion (CN⁻).

    • Insufficiently Basic Conditions: If you are using hydrogen cyanide (HCN) directly, the reaction can be slow due to the low dissociation of this weak acid. The addition of a catalytic amount of a base is necessary to generate the cyanide nucleophile[1][2].

    • Reagent Purity: Ensure that your 2-indanone starting material is pure. Impurities can interfere with the reaction. The purity of the cyanide salt (e.g., KCN or NaCN) is also crucial.

    • Reaction Temperature: While the reaction is often performed at or below room temperature, very low temperatures can significantly slow down the reaction rate.

    • Steric Hindrance: While 2-indanone is not exceptionally hindered, bulky solvents or additives could potentially impede the approach of the cyanide nucleophile.

    Troubleshooting Steps:

    • If using HCN, add a catalytic amount of a base like sodium or potassium cyanide to increase the concentration of CN⁻.

    • If using a cyanide salt, ensure it is not old or decomposed.

    • Confirm the purity of your 2-indanone via techniques like NMR or melting point analysis.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine if the reaction is stalling or simply slow.

Issue 2: Incomplete Hydrolysis of the Cyanohydrin

  • Question: After the hydrolysis step, my product is a mixture of the desired carboxylic acid and the starting cyanohydrin. How can I drive the reaction to completion?

  • Answer: The hydrolysis of nitriles to carboxylic acids typically requires harsh conditions, such as prolonged heating in a strong acid or base.

    • Insufficiently Strong Acid/Base or Low Temperature: The hydrolysis is often sluggish and requires elevated temperatures and a high concentration of a strong acid like sulfuric or hydrochloric acid.

    • Reaction Time: This conversion can be slow. Ensure you are allowing for a sufficient reaction time.

    • Water Content: Water is a reactant in the hydrolysis. Ensure that an adequate amount of water is present in the reaction mixture.

    Troubleshooting Steps:

    • Increase the concentration of the acid or base used for hydrolysis.

    • Increase the reaction temperature, refluxing the mixture if necessary.

    • Extend the reaction time and monitor the disappearance of the cyanohydrin intermediate by TLC or LC-MS.

Issue 3: Formation of an α,β-Unsaturated Carboxylic Acid

  • Question: My final product shows evidence of a double bond, suggesting dehydration has occurred. How can I prevent this?

  • Answer: The tertiary alcohol in the product is susceptible to dehydration under strong acidic conditions and heat, leading to the formation of an α,β-unsaturated carboxylic acid.

    • Excessive Heat or Acidity during Hydrolysis: The conditions required for nitrile hydrolysis can also promote the elimination of the hydroxyl group.

    • Work-up Conditions: A harsh acidic work-up can also lead to dehydration.

    Troubleshooting Steps:

    • Attempt the hydrolysis under slightly milder conditions (e.g., lower temperature for a longer duration).

    • Consider a two-step hydrolysis: first to the amide under less harsh conditions, followed by hydrolysis of the amide to the carboxylic acid.

    • During the work-up, neutralize the strong acid as soon as the hydrolysis is complete and avoid excessive heating.

Problem Potential Cause Recommended Solution
Low Cyanohydrin YieldInsufficient CN⁻ concentrationAdd a catalytic amount of base if using HCN.
Impure starting materialsVerify the purity of 2-indanone and cyanide source.
Incomplete HydrolysisMild reaction conditionsIncrease acid/base concentration, temperature, and reaction time.
Dehydration of ProductHarsh acidic conditionsUse milder hydrolysis conditions or a two-step hydrolysis. Neutralize promptly during work-up.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: 2-Indanone is the most common and direct precursor for the synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid via the cyanohydrin route[3]. It is commercially available and its reactivity as a ketone is well-established.

Q2: What are the safety precautions I should take when working with cyanides?

A2: Hydrogen cyanide and cyanide salts are highly toxic[4]. All manipulations should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.

Q3: How can I purify the final product?

A3: The final product is a carboxylic acid and is likely to be a solid.

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent will depend on the solubility of the product and impurities.

  • Acid-Base Extraction: You can dissolve the crude product in a suitable organic solvent and extract it with a weak base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure carboxylic acid.

  • Chromatography: For small-scale purifications or difficult separations, column chromatography can be employed.

Q4: What analytical techniques are suitable for characterizing the product?

A4: A combination of techniques should be used to confirm the structure and purity of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic hydroxyl (-OH) and carbonyl (C=O) functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound[5].

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-2,3-dihydro-1H-indene-2-carbonitrile (Cyanohydrin Formation)

  • In a well-ventilated fume hood, dissolve 2-indanone in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • In a separate flask, prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water.

  • Cool the 2-indanone solution in the ice bath.

  • Slowly add the aqueous cyanide solution to the 2-indanone solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly add a solution of a weak acid (e.g., acetic acid) or a mineral acid (e.g., HCl) dropwise to neutralize the mixture and promote the formation of the cyanohydrin. The pH should be slightly acidic.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, perform an appropriate work-up, which may involve extraction with an organic solvent and washing with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude cyanohydrin.

Protocol 2: Hydrolysis to 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

  • Combine the crude cyanohydrin with a solution of a strong acid, such as 6M sulfuric acid.

  • Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction by TLC until the cyanohydrin is no longer present.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Workflow cluster_0 Cyanohydrin Formation cluster_1 Hydrolysis A Dissolve 2-Indanone C Cool 2-Indanone Solution A->C B Prepare Cyanide Solution D Add Cyanide Solution B->D C->D E Acidify D->E F Reaction Monitoring (TLC) E->F G Work-up and Isolation F->G H Combine Cyanohydrin and Acid G->H Crude Cyanohydrin I Heat to Reflux H->I J Reaction Monitoring (TLC) I->J K Cool and Precipitate J->K L Filter and Wash K->L M Purify (Recrystallization) L->M

Caption: Experimental workflow for synthesis.

References

  • Google Patents. (n.d.). Method for the purification of a-hydroxy acids on an industrial scale.
  • Khan, I., Yousif, M., & Johnson, S. (2021). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. PMC. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 23). How can 2-indanone be prepared? Retrieved from [Link]

  • Transformation Tutoring. (2022, November 24). Synthesis And Reactions Of Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2003, June 13). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of cis-2,3-Dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Indanone. Retrieved from [Link]

  • SkinCeuticals Australia. (2026, February 26). Guide to Alpha Hydroxy Acid (AHA) Skincare. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reagent & Uses in Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 28). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2013, November 15). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]

  • YouTube. (2019, October 30). Cyanohydrin Formation Reaction Mechanism. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in the Synthesis of 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid

Welcome to the technical support guide for the synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address the crit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the synthesis of this and related chiral α-hydroxy carboxylic acids.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid?

A1: Racemization, the formation of an equal mixture of both enantiomers from a single enantiomer, is a significant challenge in the synthesis of α-hydroxy carboxylic acids. The primary cause is the susceptibility of the α-proton (the hydrogen on the carbon bearing the hydroxyl and carboxyl groups) to abstraction. This can occur under both acidic and basic conditions, leading to a planar enolate or enol intermediate, which can then be protonated from either face with equal probability, resulting in a loss of stereochemical information.[1][2]

Q2: How do reaction conditions such as temperature and pH influence racemization?

A2: Both temperature and pH play crucial roles. Elevated temperatures provide the necessary activation energy for the proton abstraction and enolization processes, thereby accelerating racemization.[1] Basic conditions directly promote the formation of the enolate intermediate, while strongly acidic conditions can also catalyze racemization through an enol intermediate.[1] For sensitive substrates like 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid, maintaining neutral or mildly acidic conditions and low temperatures is generally recommended, especially during workup and purification.

Q3: Can the choice of solvent affect the stereochemical outcome?

A3: Yes, the solvent can influence the rate of racemization. Polar aprotic solvents may stabilize the charged enolate intermediate, potentially increasing the rate of racemization under basic conditions. Protic solvents can participate in proton exchange and may facilitate both acid- and base-catalyzed racemization pathways. The choice of solvent should be carefully considered based on the specific reaction step and the reagents being used.

Q4: Are there specific reagents or catalysts known to minimize racemization?

A4: Absolutely. For the synthesis of chiral α-hydroxy acids, employing stereoselective methods from the outset is the most effective strategy. This can involve the use of chiral auxiliaries, asymmetric catalysts (e.g., chiral phosphoric acids, metal complexes with chiral ligands), or enzymatic resolutions.[3][4] For subsequent reaction steps, using mild coupling reagents for amide bond formation, for instance, can prevent the formation of highly activated intermediates that are prone to racemization.[5][6]

Q5: What are the best practices for workup and purification to preserve enantiomeric purity?

A5: During workup, it is critical to avoid prolonged exposure to strong acids or bases and high temperatures. Extractions should be performed promptly with pre-cooled solutions where possible. For purification, chromatography on silica gel is generally a mild method. However, care should be taken as the slightly acidic nature of silica gel can sometimes cause issues with very sensitive compounds. Using a buffered mobile phase or deactivating the silica gel with a base like triethylamine (if compatible with the product) can mitigate this.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid.

Problem 1: Significant loss of enantiomeric excess (ee) after a reaction step.
Potential Cause Troubleshooting Action Scientific Rationale
Harsh Reaction Conditions - Lower the reaction temperature. - Use a milder base or acid if catalysis is required. - Reduce the reaction time.High temperatures and strong acids/bases promote the formation of planar intermediates (enolates/enols) that lead to racemization.[1]
Inappropriate Reagents - For coupling reactions, switch to a reagent known for low racemization, such as those that avoid the formation of highly reactive acyl-enzyme intermediates.[5] - If performing a resolution, ensure the resolving agent is of high enantiomeric purity.The choice of reagents directly impacts the stability of chiral intermediates. Highly activated species are more prone to losing stereochemical integrity.
Prolonged Workup - Minimize the duration of aqueous workup steps. - Use pre-cooled solutions for extractions and washes. - Promptly remove the solvent under reduced pressure at a low temperature.Extended exposure to even mildly acidic or basic aqueous solutions can lead to gradual racemization, especially at room temperature or above.
Problem 2: Racemization observed during purification.
Potential Cause Troubleshooting Action Scientific Rationale
Acidic Stationary Phase (Silica Gel) - Neutralize the silica gel with a small amount of a volatile base (e.g., triethylamine) in the eluent. - Use an alternative stationary phase like alumina (basic or neutral) or a polymer-based support.The acidic nature of standard silica gel can catalyze the enolization of α-hydroxy carboxylic acids, leading to on-column racemization.
High Temperature during Solvent Evaporation - Use a rotary evaporator with a low-temperature water bath. - Employ high vacuum to facilitate solvent removal at lower temperatures.As previously mentioned, heat is a significant driver of racemization.
Problem 3: Difficulty in achieving high enantioselectivity in the initial synthesis.
Potential Cause Troubleshooting Action Scientific Rationale
Suboptimal Asymmetric Synthesis Method - Explore different asymmetric strategies such as enzymatic resolution, chiral auxiliary-mediated synthesis, or asymmetric catalysis.[4][7] - For catalytic methods, screen different chiral ligands and reaction conditions.The effectiveness of an asymmetric synthesis is highly substrate-dependent. A method that works well for one α-hydroxy acid may not be optimal for another.
Low Enantiopurity of Starting Materials - Verify the enantiomeric purity of all chiral starting materials and reagents using an appropriate analytical technique (e.g., chiral HPLC, NMR with a chiral solvating agent).The final enantiomeric excess of the product can be no higher than that of the limiting chiral reagent.
Kinetic vs. Thermodynamic Control - Adjust reaction conditions (temperature, time, solvent) to favor the kinetically controlled product, which is often the desired enantiomer in asymmetric catalysis.In some reactions, the initially formed, desired enantiomer can epimerize to the more thermodynamically stable diastereomer or racemate over time.

III. Experimental Protocols & Methodologies

Protocol 1: Enzymatic Resolution of Racemic 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid

Enzymatic resolutions offer a mild and highly selective method for separating enantiomers.[7] This protocol is a general guideline and may require optimization for the specific substrate.

Step-by-Step Methodology:

  • Enzyme Selection: Screen a panel of lipases or esterases for their ability to selectively acylate one enantiomer of the corresponding methyl or ethyl ester of the target acid.

  • Esterification of the Racemic Acid: Convert the racemic 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid to its methyl or ethyl ester using a standard, mild esterification procedure (e.g., Fischer esterification with minimal heating).

  • Enzymatic Acylation:

    • Dissolve the racemic ester in a suitable organic solvent (e.g., toluene, hexane).

    • Add the selected lipase (e.g., Lipase B from Candida antarctica, immobilized).

    • Add an acyl donor (e.g., vinyl acetate).

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC.

  • Workup and Separation:

    • Once approximately 50% conversion is reached, filter off the enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the acylated ester from the unreacted alcohol ester using column chromatography.

  • Hydrolysis:

    • Hydrolyze the separated acylated ester and the unreacted alcohol ester in separate flasks using mild basic conditions (e.g., LiOH in THF/water) at a low temperature to obtain the two enantiomers of the desired acid.

Diagram: Racemization Pathways and Prevention Strategies

Racemization_Prevention cluster_racemization Racemization Pathways cluster_prevention Prevention Strategies R_Enantiomer (R)-Enantiomer Planar_Intermediate Planar Intermediate (Enolate/Enol) R_Enantiomer->Planar_Intermediate Proton Abstraction Planar_Intermediate->R_Enantiomer Protonation S_Enantiomer (S)-Enantiomer Planar_Intermediate->S_Enantiomer Protonation Mild_Conditions Mild Conditions (Low Temp, Neutral pH) Mild_Conditions->R_Enantiomer Preserves Stereochemistry Stereoselective_Synthesis Stereoselective Synthesis (Chiral Catalysts/Auxiliaries) Stereoselective_Synthesis->R_Enantiomer Directly Forms Desired Enantiomer Enzymatic_Resolution Enzymatic Methods Enzymatic_Resolution->R_Enantiomer Separates Enantiomers

Caption: Key pathways to racemization and corresponding preventative measures.

IV. References

  • Aoyagi, Y., Jain, R. P., & Williams, R. M. (2001). Stereocontrolled Asymmetric Synthesis of α-Hydroxy-β-amino Acids. A Stereodivergent Approach. Journal of the American Chemical Society, 123(15), 3472–3477. [Link]

  • Ebbers, E. J. (1997). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen.

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved March 7, 2024, from [Link]

  • Adam, W., Lazarus, M., Boss, B., Saha-Möller, C. R., Humpf, H.-U., & Schreier, P. (1997). Enzymatic Resolution of Chiral 2-Hydroxy Carboxylic Acids by Enantioselective Oxidation with Molecular Oxygen Catalyzed by the Glycolate Oxidase from Spinach (Spinacia oleracea). The Journal of Organic Chemistry, 62(22), 7841–7843. [Link]

  • Song, J. J., Frutos, R., & Krishnamurthy, D. (2012). 9.3 Industrial Applications of Asymmetric Synthesis: Asymmetric Synthesis as an Enabler of Green Chemistry. Semantic Scholar.

  • Bocan, T. M. (1996). Chiral synthesis of 2-hydroxy carboxylic acids with a dehydrogenase. Google Patents.

  • Carpino, L. A., & El-Faham, A. (1995). The N,N-Dimethylformamidinium and N,N-Dimethyl-N′-ethylformamidinium Ions. The Journal of Organic Chemistry, 60(11), 3561–3564. [Link]

  • LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino-N-hydroxy-succinimide in asymmetric synthesis. Chemical Society Reviews, 29(5), 359–373. [Link]

  • Fieser, L. F., & Fieser, M. (1951). Hooker Oxidation. In Organic Reactions (pp. 1-32). John Wiley & Sons, Inc.

  • Ruechardt, C., Gartner, H., & Salz, U. (1964). Racemisierung von Aryl- und Aryloxy-carbonsäuren mit Essigsäureanhydrid und Pyridin. Chemische Berichte, 97(6), 1722–1729.

  • Novacek, J., & Waser, M. (2014). Syntheses and Applications of (Thio)Urea-Containing Chiral Quaternary Ammonium Salt Catalysts. European Journal of Organic Chemistry, 2014(4), 802–809. [Link]

  • Massanet, G. M., Guerra, F. M., & Pineda, F. J. R. (2000). Enantioselective synthesis of α-hydroxyacids through oxidation of terminal alkenes with AD-mix/TEMPO. Tetrahedron Letters, 41(17), 3209–3212. [Link]

  • Faber, K., & Kroutil, W. (2005). Biocatalytic racemisation of aliphatic, aryl-aliphatic and aromatic alpha-hydroxycarboxylic acids. Advanced Synthesis & Catalysis, 347(7-8), 983–989. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid 1. Retrieved March 7, 2024, from [Link]

  • PrepChem. (n.d.). Synthesis of cis-2,3-Dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Indene synthesis. Retrieved March 7, 2024, from [Link]

Sources

Optimization

troubleshooting guide for the synthesis of indanone derivatives

Welcome to the technical support center for the synthesis of indanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of indanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable chemical scaffolds. Indanones are pivotal intermediates in the synthesis of numerous pharmaceuticals and biologically active molecules, and mastering their preparation is crucial for advancing research and development.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of indanone derivatives, offering probable causes and actionable solutions.

Q1: My intramolecular Friedel-Crafts cyclization is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields in this cornerstone reaction are a frequent issue. A systematic approach to troubleshooting is the most effective way to identify and solve the problem.[3]

Possible Causes & Solutions:

  • Catalyst Inactivity: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate common Lewis acid catalysts like aluminum chloride (AlCl₃).[4] Similarly, polyphosphoric acid (PPA) can lose its efficacy if it has absorbed atmospheric water.

    • Solution: Always use freshly opened or properly stored anhydrous Lewis acids. Ensure all glassware is oven-dried or flame-dried before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions.[4]

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). This allows you to track the consumption of starting material and the formation of the product, ensuring you stop the reaction at the optimal time. Experiment with a temperature gradient to find the sweet spot for your specific substrate.

  • Intermolecular Side Reactions: At high concentrations, the reactive acylium ion intermediate can react with a neighboring molecule instead of cyclizing, leading to dimers and polymers.[3][4]

    • Solution: Perform the reaction under high-dilution conditions. This is achieved by slowly adding the substrate to a larger volume of the solvent and catalyst mixture, which statistically favors the intramolecular pathway over the intermolecular one.

  • Deactivated Aromatic Ring: The aromatic ring must be sufficiently nucleophilic to be attacked by the acylium ion. Strong electron-withdrawing groups (e.g., -NO₂, -CF₃) on the ring can hinder or completely prevent the reaction.[3]

    • Solution: If your substrate contains deactivating groups, consider using a stronger superacid catalyst like trifluoromethanesulfonic acid (triflic acid, TfOH).[5] Alternatively, you may need to reconsider your synthetic strategy and synthesize a precursor with less deactivating or even activating groups.

low_yield_troubleshooting start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents Start Here check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK? optimize_reagents Solution: Use fresh, anhydrous reagents. Oven-dry glassware. check_reagents->optimize_reagents No check_concentration Evaluate Concentration (High Dilution?) check_conditions->check_concentration Conditions OK? optimize_conditions Solution: Monitor via TLC. Optimize temperature. check_conditions->optimize_conditions No check_substrate Assess Substrate Electronics (Deactivated Ring?) check_concentration->check_substrate Concentration OK? optimize_concentration Solution: Use high-dilution conditions. check_concentration->optimize_concentration No optimize_catalyst Solution: Use stronger superacid (TfOH). Re-evaluate synthetic route. check_substrate->optimize_catalyst Yes

Caption: A troubleshooting decision tree for addressing low yields.

Q2: My crude product is a dark brown, sticky solid/oil that is difficult to purify. What's causing this and how can I clean it up?

This common issue often points to the formation of polymeric byproducts or residual acid.

Possible Causes & Solutions:

  • Polymerization: Strongly acidic conditions can cause the starting material or the indanone product to polymerize, resulting in intractable tars.[4]

    • Solution: Use the mildest effective acid catalyst and the lowest possible reaction temperature. Again, careful TLC monitoring is key to avoid prolonged reaction times that can promote decomposition and polymerization.

  • Incomplete Acid Neutralization: Residual strong acid from the reaction work-up can cause product degradation over time, even during solvent removal on a rotary evaporator.

    • Solution: Be thorough during the aqueous work-up. After quenching the reaction with ice, use a saturated sodium bicarbonate (NaHCO₃) solution to carefully neutralize the acid until gas evolution ceases. Wash the combined organic layers multiple times with NaHCO₃ solution and finally with brine to remove all traces of acid and inorganic salts.[5]

  • Purification Strategy:

    • Recrystallization: This is a highly effective method for purifying crystalline solids from oily or colored impurities. The key is selecting a solvent that dissolves the indanone well at high temperatures but poorly at low temperatures (e.g., ethanol, isopropanol).[6]

    • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate, silica gel column chromatography is the method of choice. A good starting point for eluent selection is a hexane/ethyl acetate mixture, optimized by prior TLC analysis.[2][6]

Q3: I'm observing unexpected peaks in my NMR/Mass Spec analysis. What are the likely side products in indanone synthesis?

The formation of side products depends heavily on the chosen synthetic route and the specific substrate.

Common Side Products:

  • Regioisomers (Friedel-Crafts): If the aromatic ring has multiple possible sites for cyclization, a mixture of regioisomers can be formed. The product distribution can be sensitive to the choice and concentration of the acid catalyst.[4] For instance, using polyphosphoric acid (PPA) with a low P₂O₅ content can favor the formation of an indanone isomer with an electron-donating group meta to the carbonyl, while a high P₂O₅ content can favor the ortho or para isomer.

  • Intermolecular Acylation Products (Friedel-Crafts): As mentioned in Q1, dimers or oligomers can form if the reaction is too concentrated.[4] These will appear as higher molecular weight species in mass spectrometry.

  • Chalcone Intermediates (Nazarov Cyclization): In Nazarov cyclizations, which often start from chalcone-like precursors (divinyl ketones), incomplete reaction can leave starting material behind.[7][8] Sometimes, side reactions of the chalcone itself can occur.[9]

  • Alkene Isomerization Products: Under acidic conditions, double bonds within your substrate or product can potentially isomerize, leading to unexpected stereoisomers or constitutional isomers.

Frequently Asked Questions (FAQs)

This section covers broader, more conceptual questions about the synthesis of indanone derivatives.

Q1: What are the main synthetic strategies for preparing indanones, and how do I choose the best route for my target molecule?

There are several powerful methods for constructing the indanone core. The choice depends on substrate availability, desired substitution pattern, and scalability.[10]

  • Intramolecular Friedel-Crafts Acylation: This is the most classical and widely used method, involving the cyclization of a 3-arylpropanoic acid or its acyl chloride.[10] It is robust, generally high-yielding, and the starting materials are often readily available. It is the go-to method for simpler, less substituted indanones.

  • Nazarov Cyclization: This is an acid-catalyzed 4π-electrocyclization of a divinyl ketone.[7] It is an exceptionally powerful method for creating highly substituted and functionalized five-membered rings and is often used for more complex target molecules.[8]

  • Pauson-Khand Reaction: A [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt complex.[11][12] This reaction is particularly valuable in total synthesis for constructing complex polycyclic systems where the indanone core is part of a larger fused-ring structure.[13]

  • Modern Catalytic Methods: Newer methods, including palladium-catalyzed carbonylative cyclizations and rhodium-catalyzed annulations, offer milder conditions and can provide access to complex indanones that are difficult to synthesize via traditional routes.[10][14]

route_selection start Need to Synthesize Indanone Derivative q1 Is the precursor a 3-arylpropanoic acid or acyl chloride? start->q1 q2 Is the precursor a divinyl ketone (chalcone)? q1->q2 No friedel_crafts Use Intramolecular Friedel-Crafts Acylation q1->friedel_crafts Yes q3 Is the target part of a complex polycyclic system? q2->q3 No nazarov Use Nazarov Cyclization q2->nazarov Yes pauson_khand Consider Pauson-Khand Reaction q3->pauson_khand Yes other Explore Modern Catalytic Methods q3->other No

Caption: Decision workflow for selecting a synthetic route.

Q2: Can you provide a clear, mechanistic overview of the intramolecular Friedel-Crafts acylation?

Certainly. The reaction proceeds via electrophilic aromatic substitution, where the tethered acyl group acts as the electrophile. The mechanism varies slightly depending on whether you start with a carboxylic acid or an acyl chloride.

  • Activation of the Carboxyl Group:

    • From Carboxylic Acid (with Brønsted Superacid, e.g., TfOH, PPA): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A second equivalent of the acid may assist in the departure of water, forming a highly reactive acylium ion.[1][5]

    • From Acyl Chloride (with Lewis Acid, e.g., AlCl₃): The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its departure to form the acylium ion.[15]

  • Electrophilic Attack (Cyclization): The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (which can be the conjugate base of the acid catalyst, e.g., [AlCl₄]⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final indanone product. The catalyst is regenerated in this step.

FC_Mechanism sub 3-Phenylpropanoic Acid acylium Acylium Ion (Electrophile) sub->acylium Activation (-H₂O) h_plus + H⁺ (Superacid) sigma Sigma Complex (Intermediate) acylium->sigma Intramolecular Attack (Cyclization) product 1-Indanone sigma->product Rearomatization (-H⁺)

Caption: Simplified mechanism of intramolecular Friedel-Crafts acylation.

Q3: Are there "greener" or more modern alternatives to traditional indanone synthesis conditions?

Yes, the field of synthetic chemistry is continually evolving to develop more efficient and environmentally benign methodologies.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to dramatically accelerate chemical reactions.[16] For indanone synthesis, it can reduce reaction times from several hours to mere minutes, often leading to cleaner reactions and higher yields.[1][17]

  • Ultrasound Sonication: High-intensity ultrasound is another non-conventional energy source that can promote the intramolecular Friedel-Crafts acylation, providing an alternative to high temperatures.[1][17]

  • Metal-Free Catalysis: Some modern methods avoid heavy metals entirely. For example, L-proline, an amino acid, has been used as an environmentally benign catalyst for the synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde.[18]

Data & Protocols

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

Substrate: 3-(m-tolyl)propanoic acid to 4-Methyl-1-indanone

Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Polyphosphoric Acid (PPA)Neat80-100Several hours30-60[16]
Trifluoroacetic Acid (TFA)Neat (Microwave)120-13020 minutesModerate[16]
Triflic Acid (TfOH)Dichloromethane0 to RT4 hoursHigh[5]
Tb(OTf)₃o-chlorobenzene250Not specifiedup to 74[19]
Table 2: Common Purification Methods for Indanone Derivatives
Purification MethodTypical PurityTypical YieldBest ForReference
RecrystallizationHigh80-95%Crystalline solids with oily or colored impurities.[6]
Column ChromatographyHigh70-90%Non-crystalline products, oils, or separating close-running spots.[2][6]
Vacuum DistillationHigh>90%Thermally stable, liquid indanones.[6][20]

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation using Triflic Acid

This protocol is adapted from established superacid-catalyzed procedures.[5]

Materials:

  • 3-phenylpropanoic acid

  • Triflic acid (TfOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution in an ice bath to 0 °C. While stirring vigorously, slowly add triflic acid (3-4 eq) dropwise via syringe. Caution: The addition is exothermic.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).

  • Work-up & Neutralization: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until all the acid is neutralized (cessation of gas evolution).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure 1-indanone.[5]

Protocol 2: Purification of Crude Indanone by Silica Gel Column Chromatography

This is a general procedure that should be optimized for each specific derivative.[6]

Procedure:

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good system will show the desired indanone spot with an Rf value between 0.2 and 0.4 and provide good separation from impurities.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent (or a less polar solvent like hexane) and carefully pack a glass column.

  • Sample Loading: Dissolve the crude indanone in a minimal amount of DCM or the eluent. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the dried silica onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting pure indanone under high vacuum to remove any residual solvent.

References

  • Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5601-5612. [Link]

  • BenchChem (2025).
  • Giofrè, S. V., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. ResearchGate. [Link]

  • BenchChem (2025). 1-Indanone (CAS 83-33-0): A Comprehensive Technical Guide. BenchChem.
  • BenchChem (2025). Technical Support Center: 4-Methyl-1-indanone Synthesis. BenchChem.
  • BenchChem (2025). A Comparative Guide to the Synthesis of 4-Methyl-1-indanone: Traditional vs. Modern Routes. BenchChem.
  • Li, Y., et al. (2019). A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Green Chemistry, 21(15), 4049-4054. [Link]

  • Foubelo, F., & Yus, M. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5949. [Link]

  • Reddy, B. V. S., et al. (2021). Halo-Prins/halo-Nazarov cyclization for the construction of 1-indanone scaffold. Asian Journal of Organic Chemistry, 10(9), 2315-2318. [Link]

  • BenchChem (2025).
  • BenchChem (2025).
  • El-Chahawi, M., & Gruner, M. (1991). Method for producing 1-indanone derivatives.
  • Wang, Y., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate. [Link]

  • Szymański, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-507. [Link]

  • Szymański, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-507. [Link]

  • van der Westhuizen, J. H., et al. (2009). Regioselective Synthesis of Indanones. Synthetic Communications, 39(13), 2388-2396. [Link]

  • Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5601-5612. [Link]

  • Jana, U., et al. (2019). 1,2 Wagner–Meerwein shift in aza-Nazarov cyclization: Bi(iii)-catalyzed substrate-dependent divergent synthesis of highly substituted pyrroles and indenes. Organic Chemistry Frontiers, 6(11), 1734-1740. [Link]

  • BenchChem (2025).
  • BenchChem (2025).
  • Pauson, P. L., & Khand, I. U. (2014). Pauson–Khand reaction. Wikipedia. [Link]

  • Wang, C., et al. (2020). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications, 56(68), 9839-9842. [Link]

  • Gries, G., et al. (2009). Indanones and Indenols from 2-Alkylcinnamaldehydes via the Intramolecular Friedel−Crafts Reaction of Geminal Diacetates. The Journal of Organic Chemistry, 74(15), 5609-5611. [Link]

  • Organic Chemistry Portal. (2024). Indanone synthesis. Organic Chemistry Portal. [Link]

  • Wang, H., et al. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. The Journal of Organic Chemistry, 87(12), 8125-8137. [Link]

  • Long, J. (2016). How can 2-indanone be prepared? Chemistry Stack Exchange. [Link]

  • IIT Guwahati. (n.d.). Pauson-Khand Reaction. [Link]

  • Schore, N. E. (2004). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions. [Link]

  • msjanky. (2018). Organic chemistry - SYNTHESIS PROBLEM. Reddit. [Link]

  • Ashenhurst, J. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. [Link]

  • Lee, H. Y. (2021). Navigating the Pauson–Khand Reaction in Total Syntheses of Complex Natural Products. Accounts of Chemical Research, 54(3), 677-692. [Link]

  • Al-Harrasi, A., & Hussain, H. (2011). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 1(8), 1399-1414. [Link]

  • Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia. [Link]

  • Daya Chemistry. (2022, April 1). Mechanism of Cyclisation by Friedal crafts reaction. YouTube. [Link]

  • Zaini, M. A. A. (2025). Intramolecular Friedel Crafts Reaction. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid

Welcome to the Technical Support Center for the asymmetric synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. This molecule is a highly valued chiral -hydroxy acid building block, frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. This molecule is a highly valued chiral


-hydroxy acid building block, frequently utilized in the structure-based discovery of CFTR potentiators and advanced therapeutics 1.

Due to the relatively flat, symmetrical nature of the 2-indanone precursor, achieving high enantiomeric excess (ee%) requires precise control over reaction kinetics and catalyst selection. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure reproducible stereocontrol.

System Overview & Mechanistic Rationale

The most robust and scalable route to this target is the asymmetric cyanosilylation of 2-indanone , followed by rigorous acidic hydrolysis. While alternative methods like the direct asymmetric oxidation of chiral amide enolates using 2-sulfonyloxaziridines exist 2, cyanosilylation offers superior atom economy and scalability.

Recent advances emphasize the use of asymmetric counteranion-directed Lewis acid organocatalysis to achieve high enantiomeric excess at lower catalyst loadings [](). Bifunctional catalytic systems, such as BINOLAM-aluminum complexes, are also highly effective, providing a recoverable ligand framework that simultaneously activates the ketone and directs the nucleophile 3.

Workflow A 2-Indanone (Starting Material) C Chiral Cyanohydrin Intermediate A->C Cyanosilylation B TMSCN + Catalyst (e.g., Ti-BINOL) B->C E 2-Hydroxyindane- 2-carboxylic acid C->E Deprotection D Acidic Hydrolysis (HCl / H2O) D->E

Fig 1. Asymmetric cyanosilylation workflow for chiral 2-hydroxyindane-2-carboxylic acid synthesis.

FAQ: Reagents, Catalysts, and Reaction Conditions

Q1: Why is my enantiomeric excess (ee%) plateauing around 60-70% despite using a high-purity chiral catalyst? Causality: The cyanosilylation of 2-indanone is a highly reversible equilibrium. If the trimethylsilyl cyanide (TMSCN) addition is not kinetically trapped, the backward reaction (elimination of cyanide) competes. The uncatalyzed background recombination is racemic, which dilutes your ee%. Solution: Lower the reaction temperature to -40 °C or -78 °C to kinetically freeze the intermediate. Ensure strictly anhydrous conditions; trace water hydrolyzes the TMS ether prematurely, accelerating the reversible retro-cyanohydrin pathway.

Q2: Can I use basic hydrolysis to convert the chiral cyanohydrin to the carboxylic acid? Causality: Absolutely not. Under basic conditions (e.g., NaOH/MeOH),


-hydroxy nitriles undergo rapid retro-cyanohydrin cleavage, reverting entirely to 2-indanone and free cyanide. This destroys both your chemical yield and your stereocenter.
Solution:  Always use strongly acidic hydrolysis (e.g., concentrated HCl or 

in dioxane) to directly convert the nitrile to the carboxylic acid while preserving the stereocenter.

Q3: How do I prevent catalyst poisoning when using Ti-BINOL complexes? Causality: Titanium(IV) is highly oxophilic. Trace moisture in the 2-indanone starting material or the TMSCN reagent will irreversibly form inactive Ti-O-Ti oligomers. This kills the chiral catalytic cycle, allowing the uncatalyzed, racemic background reaction to dominate. Solution: Distill 2-indanone over


 and store TMSCN under argon. Add activated 4Å molecular sieves to the reaction vessel 30 minutes prior to catalyst addition.

Troubleshooting Guide: Resolving Yield and Stereoselectivity Issues

LogicTree Start Issue: Low ee% Observed Q1 Is Temp > -20°C? Start->Q1 A1 Cool to -78°C Q1->A1 Yes Q2 Trace Moisture Present? Q1->Q2 No A2 Bake Glassware & Add Sieves Q2->A2 Yes A3 Increase Catalyst to 10 mol% Q2->A3 No

Fig 2. Troubleshooting logic tree for resolving low enantioselectivity during cyanosilylation.

Quantitative Data Summary: Optimization of Cyanosilylation

The following table summarizes expected outcomes based on catalyst and temperature choices, demonstrating the critical nature of thermal control.

Catalyst SystemLoading (mol%)Temp (°C)AdditiveYield (%)ee (%)
Ti(OPr-i)₄ / (S)-BINOL100None8545
Ti(OPr-i)₄ / (S)-BINOL10-78None8988
Chiral Thiourea-Amine5-40None9294
Chiral Thiourea-Amine525None9652
2-Sulfonyloxaziridine*120-78NaHMDS7883

*Note: Represents the direct enolate oxidation route rather than cyanosilylation.

Validated Experimental Protocols

This protocol is designed as a self-validating system , ensuring that any failure points are isolated and identified before proceeding to the next chemical transformation.

Phase 1: Asymmetric Cyanosilylation of 2-Indanone
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Add 100 mg of activated 4Å molecular sieves.

  • Catalyst Formation: Add (S)-BINOL (10 mol%) and anhydrous

    
     (0.2 M). Slowly add 
    
    
    
    (10 mol%) and stir at room temperature for 1 hour to form the active chiral complex.
  • Substrate Addition: Cool the mixture to -78 °C. Add 2-indanone (1.0 equiv) dissolved in a minimum volume of anhydrous

    
    . Stir for 15 minutes.
    
  • Nucleophilic Addition: Dropwise, add TMSCN (1.5 equiv) over 10 minutes. Maintain stirring at -78 °C for 24 hours.

  • System Validation Checkpoint 1: Do not proceed blindly. Withdraw a 50 µL aliquot, quench with cold saturated

    
    , extract with hexane, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). This isolates the cyanosilylation performance from potential racemization during hydrolysis. You must confirm >90% ee here before moving to Phase 2.
    
Phase 2: Acidic Hydrolysis to the Carboxylic Acid
  • Workup: Quench the main reaction mixture at -78 °C with cold water, extract with

    
    , dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Hydrolysis: Dissolve the crude O-TMS cyanohydrin in a 1:1 mixture of concentrated HCl (12M) and dioxane (0.1 M concentration).

  • Heating: Reflux the mixture at 100 °C for 12 hours. Mechanistic Note: The strong acid prevents the retro-cyanohydrin reaction by keeping the intermediate fully protonated, driving the irreversible hydrolysis of the nitrile to the carboxylic acid.

  • Isolation: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash the organic layer with brine, dry, and concentrate. Purify via recrystallization from hot toluene.

  • System Validation Checkpoint 2: Run Chiral HPLC on the final purified product. Compare the ee% against the intermediate cyanohydrin from Checkpoint 1. A drop of >2% indicates that the acid concentration was insufficient during the initial heating phase, allowing transient reversibility.

References

  • Structure-based discovery of CFTR potentiators and inhibitors. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETrH8kT4yDg3LNyQaJkcfMjgW6CllPWbpTNHxhghnT7mw6ZtaG_v5Roqx9qgL1uyBfxwfm_5fk4NdPrX8c8rTLkFvKrKA6oyY4jdGExtB1HHjSFkEtpVPRH-sKRIP94pYf_yp7tcm3A5rGy_8=]
  • BINOLAM, a Recoverable Chiral Ligand for Bifunctional Enantioselective Catalysis: The Asymmetric Synthesis of Cyanohydrins. Organic Letters / ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsEl7eKTlrlmNFirgHw2VHSM0rLkOc4V6GBlh9KIPlGWvDpK5jpVhEvsnDb9_ZEzmURNW9afUSxM7ASVKYGzUwSukxtycoQlS7Vdyh5l5W1HZZxuHf9oiNIpDzMC92vQ==]
  • Asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes. Nature Communications / Sigma-Aldrich.[https://vertexaisearch.cloud.google.
  • Asymmetric synthesis of α-hydroxy carboxylic acids: direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines. Drexel University / J. Org. Chem..[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb73IWJ98gcIEkwZhtJ4wCQDPmk7cbFXriqPp7XVos4x5ppq2QANa5NZ0lTCX2Fst0weRcKQ18zzkpjid6vTbtIRTTFp-51_7GXrgcaM89xmmjEsGge-R8XhcBGKySKB49cny1KXReZkquEAQ-qDkXU7FFXTFZaxsmJdCzM2ZstxsfXXDBSAKyJmUFvkEbF0qeigxvqoOWkPvHlhhZAq9uxuQyzVeJNGCUfg1mEMrR1x7oJgz_L82Ayk9w6y-dHN5rFschuNSaWhs=]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Indanol Oxidation Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering yield and purity issues during the oxidation of 2-hydroxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering yield and purity issues during the oxidation of 2-hydroxy-2,3-dihydro-1H-indene (2-indanol) to 2-indanone.

While this transformation is a fundamental step in synthesizing various biologically active molecules, 2-indanone's highly reactive nature makes the process prone to specific side reactions. This guide deconstructs the causality behind these issues and provides self-validating protocols to ensure high-fidelity synthesis.

Section 1: Mechanistic Overview of Side Reactions

The primary challenge in 2-indanol oxidation is not the oxidation event itself, but the chemical stability of the resulting 2-indanone. The methylene protons adjacent to the carbonyl group are highly acidic. Consequently, under basic or acidic conditions, 2-indanone readily undergoes aldol self-condensation, leading to dimers and polymeric tars[1]. Furthermore, overly harsh oxidants can cause over-oxidation, resulting in Baeyer-Villiger-type lactonization or ring cleavage to form dicarboxylic acids[2].

Pathway Indanol 2-Indanol (Starting Material) Indanone 2-Indanone (Target Product) Indanol->Indanone Oxidation (DMP, Swern, TEMPO) Aldol Aldol Dimers / Polymers (Side Product) Indanone->Aldol Base/Acid Catalysis (Self-Condensation) Lactone Lactones / Diacids (Over-oxidation) Indanone->Lactone Excess Harsh Oxidant (Baeyer-Villiger/Cleavage)

Reaction pathways of 2-indanol oxidation highlighting target formation and primary side reactions.

Section 2: Troubleshooting Guide & FAQs

Q1: I am using a Swern oxidation, but I observe a significant amount of high-molecular-weight impurities and low 2-indanone yield. What is happening? A1: The high-molecular-weight impurities are likely aldol self-condensation products. In a Swern oxidation, triethylamine (TEA) is added to facilitate the final elimination step. If the reaction is allowed to warm up too quickly, or if the TEA is not completely removed during workup, the basic environment catalyzes the self-condensation of the newly formed 2-indanone[3]. Causality & Solution: Ensure strict temperature control (keep at -78 °C during TEA addition and warm to room temperature slowly). Quench the reaction rapidly with water, and wash the organic layer thoroughly with a dilute acid (e.g., saturated NH₄Cl) to remove all traces of the amine base before concentration.

Q2: My TEMPO/bleach oxidation is stalling, and I see over-oxidation products. How do I optimize this? A2: TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is highly efficient and scalable, but it is extremely pH-dependent[4]. If the pH drops too low, hypochlorous acid can cause unwanted chlorination or oxidative ring cleavage. If the pH is too high, base-catalyzed aldol condensation occurs[2]. Causality & Solution: Buffer the reaction mixture strictly to pH ~9.5 using saturated aqueous sodium bicarbonate (NaHCO₃). This maintains the active N-oxoammonium oxidant concentration while suppressing both acid-catalyzed over-oxidation and base-catalyzed self-condensation[5].

Q3: I am using Pyridinium Chlorochromate (PCC), but the product is trapped in a black tar. How can I improve recovery? A3: Chromium-based oxidations generate insoluble chromium salts that can trap the product, and prolonged exposure can lead to over-oxidation[6]. Causality & Solution: Dilute the reaction mixture with an anti-solvent like diethyl ether, which precipitates the chromium salts. Filter the crude mixture through a pad of Celite® or silica gel rather than attempting an aqueous extraction. For better purity, switch to a milder, non-metal oxidant like Dess-Martin Periodinane (DMP)[6].

Troubleshooting Start Issue: Low Yield of 2-Indanone CheckTLC TLC/LCMS Analysis Start->CheckTLC SM_Remain Starting Material Remains? CheckTLC->SM_Remain Side_Prod Multiple Side Products? SM_Remain->Side_Prod No Increase Time / Oxidant Eq. Increase Time / Oxidant Eq. SM_Remain->Increase Time / Oxidant Eq. Yes Check pH & Temp\n(Likely Aldol) Check pH & Temp (Likely Aldol) Side_Prod->Check pH & Temp\n(Likely Aldol) High MW Impurities Use Milder Oxidant\n(Likely Over-oxidation) Use Milder Oxidant (Likely Over-oxidation) Side_Prod->Use Milder Oxidant\n(Likely Over-oxidation) High Polarity Impurities

Troubleshooting logic tree for diagnosing and resolving low yields in 2-indanol oxidation.

Section 3: Quantitative Comparison of Oxidation Methods

To select the optimal system for your specific scale and purity requirements, refer to the comparative data below[6]:

Oxidation MethodOxidizing AgentTypical SolventReaction TimeTemperatureYield/ConversionPrimary Side Reaction Risk
Dess-Martin (DMP) Dess-Martin PeriodinaneDichloromethane (DCM)1-2 hoursRoom TempHigh (>90%)Low (Mildest conditions)
Buffered TEMPO TEMPO / NaOCl / NaBrDCM / Water (Biphasic)~1 hourRoom TempHigh (>85%)Aldol (if pH > 10)
Swern Oxalyl Chloride / DMSO / TEADCM30-60 min-78 °C to RTHigh (>85%)Aldol (if TEA is not quenched)
PCC Pyridinium ChlorochromateDCM2-4 hoursRoom TempGood (~75%)Over-oxidation / Tar formation

Section 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, below are two self-validating protocols engineered to minimize side reactions.

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

(Ideal for high purity & small-to-medium scale workflows)[6]

Causality: DMP operates under extremely mild, essentially neutral conditions, completely bypassing the basic/acidic environments that trigger 2-indanone self-condensation.

  • Preparation: Dissolve 2-indanol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Addition: Add Dess-Martin Periodinane (1.1 - 1.3 eq) in one portion at room temperature.

  • Reaction: Stir the mixture for 1-2 hours. Monitor via Thin-Layer Chromatography (TLC).

  • Quench (Critical Step): Dilute the mixture with an equal volume of diethyl ether. Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Causality: The thiosulfate reduces unreacted DMP, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation during workup.

  • Self-Validation: Stir vigorously until the biphasic layers become completely clear (approx. 15-30 mins). This visual cue confirms the complete reduction of periodinane byproducts.

  • Isolation: Separate the organic layer. Extract the aqueous layer once with diethyl ether. Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Buffered TEMPO-Catalyzed Oxidation

(Ideal for cost-effective scale-up)[4][5]

Causality: TEMPO utilizes cheap bleach (NaOCl) as the terminal oxidant. Buffering the system precisely controls the hypochlorite reactivity, preventing over-oxidation and aldol condensation.

  • Preparation: Dissolve 2-indanol (1.0 eq) in DCM (0.25 M - 1.0 M). Add TEMPO (0.1 eq).

  • Buffer Addition: Add 0.6 M aqueous NaBr (0.23 eq) and enough saturated aqueous NaHCO₃ to buffer the aqueous phase to pH ~9.5.

  • Oxidation: Slowly add NaOCl (1.0 - 1.1 eq) while stirring vigorously at ambient temperature.

  • Monitoring: The reaction is typically complete within 1 hour.

  • Quench: Add 10% w/v aqueous Na₂S₂O₃ to destroy any unreacted hypochlorite.

  • Workup: Separate the organic layer, extract the aqueous phase with DCM, wash combined organics with brine, dry (Na₂SO₄), and concentrate.

Section 5: References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Oxidation of 2-Indanol to 2-Indanone." BenchChem, 2025. 6

  • Song, Zhiguo J., et al. "Practical Asymmetric Synthesis of an Endothelin Receptor Antagonist." The Journal of Organic Chemistry, vol. 64, no. 26, 1999, pp. 9658-9667. 4

  • Caron, Stéphane, et al. "Large-Scale Oxidations in the Pharmaceutical Industry." Chemical Reviews, vol. 106, no. 7, 2006, pp. 2943-2989. 2

  • Plymouth University Research Repository. "An Investigation into the Synthesis and Properties of Indanone Derivatives."1

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Routes to 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid

Executive Summary 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a core moiety for various pharmaceutical agents, including inhibitors of protein tyrosine phos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a core moiety for various pharmaceutical agents, including inhibitors of protein tyrosine phosphatase 1B (PTP1B) and specific ion channel modulators. Its structure features a rigid indane bicyclic system with a quaternary carbon at the 2-position bearing both a hydroxyl and a carboxylic acid group.

This guide objectively compares the three primary synthetic strategies available to researchers:

  • The Classical Cyanohydrin Route: The industry-standard approach utilizing 2-indanone.

  • The Biocatalytic Nitrile Hydrolysis: A green chemistry alternative offering potential for enantioselectivity.

  • The Asymmetric

    
    -Hydroxylation Route:  A modern method for high optical purity.
    

Route Analysis & Comparison

Method A: The Classical Cyanohydrin Route (Standard Chemical Synthesis)

This is the most widely documented pathway. It relies on the nucleophilic addition of cyanide to 2-indanone, followed by acid-catalyzed hydrolysis.

  • Mechanism: 2-Indanone undergoes nucleophilic attack by the cyanide ion (from NaCN, KCN, or TMSCN) to form the corresponding cyanohydrin (2-hydroxy-2-indanecarbonitrile). Subsequent hydrolysis with concentrated hydrochloric or sulfuric acid converts the nitrile to the carboxylic acid.

  • Pros: High conversion rates; readily available starting materials; scalable.

  • Cons: Use of highly toxic cyanides; harsh hydrolysis conditions can degrade sensitive functional groups; produces a racemic mixture requiring downstream resolution.

Method B: The Biocatalytic Route (Green Chemistry)

This route utilizes enzymes (nitrilases) to hydrolyze the intermediate cyanohydrin directly to the hydroxy acid under mild conditions.

  • Mechanism: The cyanohydrin intermediate is subjected to a nitrilase (e.g., from Alcaligenes faecalis or recombinant E. coli strains). The enzyme catalyzes the hydrolysis of the -CN group to -COOH at neutral pH and ambient temperature.

  • Pros: Environmentally benign (no strong acids); mild conditions; potential for kinetic resolution to yield enantiomerically enriched products.

  • Cons: Enzyme cost; substrate inhibition issues; requires precise pH control to prevent spontaneous decomposition of the cyanohydrin back to the ketone.

Method C: Asymmetric -Hydroxylation (Stereoselective)

For applications requiring high enantiomeric excess (ee), this route avoids the cyanohydrin intermediate by directly hydroxylating an indane-2-carboxylate ester.

  • Mechanism: Methyl 2,3-dihydro-1H-indene-2-carboxylate is deprotonated (e.g., with LDA or NaH) to form the enolate, which is then trapped with an electrophilic oxygen source such as a Davis oxaziridine (e.g., (+)-(camphorylsulfonyl)oxaziridine).

  • Pros: Direct access to chiral products; avoids cyanide handling.

  • Cons: High cost of chiral oxidants; cryogenic conditions (-78 °C) required; atom economy is lower due to the oxidant byproduct.

Comparative Performance Matrix

FeatureMethod A: Cyanohydrin (Chemical)Method B: Biocatalytic (Enzymatic)Method C:

-Hydroxylation (Asymmetric)
Starting Material 2-Indanone2-IndanoneMethyl 2-indanecarboxylate
Key Reagents NaCN/TMSCN, HClNitrilase, BufferLDA, Davis Oxaziridine
Yield (Typical) 75–85%60–80%50–70%
Enantioselectivity Racemic (0% ee)Moderate to High (>90% ee possible)High (>95% ee)
Safety Profile High Risk (Cyanide, Strong Acid)Low Risk (Aqueous, Neutral pH)Moderate Risk (Pyrophoric bases)
Scalability High (Kg scale)Moderate (Bioreactor limits)Low (Reagent cost limits)
Cost Efficiency HighModerateLow

Detailed Experimental Protocols

Protocol A: Classical Cyanohydrin Synthesis (Racemic)

Objective: Synthesis of racemic 2-hydroxy-2-indancarboxylic acid from 2-indanone.

Reagents:

  • 2-Indanone (1.0 eq)

  • Sodium Cyanide (1.2 eq) or Trimethylsilyl cyanide (TMSCN)

  • Sodium Bisulfite (NaHSO3) (saturated solution)

  • Concentrated HCl

  • Ethyl Acetate (for extraction)[1]

Step-by-Step Workflow:

  • Cyanohydrin Formation:

    • Dissolve 2-indanone (10 mmol) in a mixture of water/ethanol (1:1).

    • Add a saturated solution of NaHSO3 (15 mmol) and stir for 30 min to form the bisulfite adduct (enhances safety and solubility).

    • Slowly add a solution of NaCN (12 mmol) in water dropwise at 0 °C. Caution: Perform in a well-ventilated fume hood.

    • Stir at room temperature for 2–4 hours. The cyanohydrin (2-hydroxy-2-indanecarbonitrile) may precipitate or form an oil.

    • Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.

  • Hydrolysis:

    • Suspend the crude cyanohydrin in concentrated HCl (10 mL per gram of substrate).

    • Heat to reflux (approx. 100 °C) for 2–3 hours. The solid should dissolve, followed by the precipitation of the acid or ammonium chloride.

    • Cool the mixture to 0 °C.

    • Filter the precipitate.[1] If the product is mixed with inorganic salts, extract the solid with hot acetone or ethyl acetate.

    • Recrystallize from water or benzene/ethanol to obtain white crystals.

    • Validation: Check melting point (approx. 155–157 °C for racemic).

Protocol B: Enantioselective Resolution via Chiral Amine

Objective: Resolution of racemic acid obtained from Protocol A.

Reagents:

  • Racemic 2-hydroxy-2-indancarboxylic acid

  • (R)-(+)-

    
    -Methylbenzylamine or Quinine
    
  • Acetone/Methanol solvent system

Workflow:

  • Dissolve the racemic acid in hot acetone.

  • Add 0.5 equivalents of the chiral amine.

  • Allow the solution to cool slowly to crystallize the diastereomeric salt.

  • Filter the salt and recrystallize 2–3 times to constant rotation.

  • Liberate the free acid by treating the salt with dilute HCl and extracting with ethyl acetate.

Pathway Visualizations

Diagram 1: Synthetic Pathways Overview

This diagram illustrates the divergence between the chemical and biocatalytic routes starting from 2-indanone.

SyntheticRoutes Indanone 2-Indanone Cyanohydrin 2-Hydroxy-2-indanecarbonitrile (Intermediate) Indanone->Cyanohydrin NaCN / TMSCN Nucleophilic Addition Product 2-Hydroxy-2-indancarboxylic Acid (Target) Cyanohydrin->Product Conc. HCl, Reflux Acid Hydrolysis Cyanohydrin->Product Nitrilase Enzyme pH 7, 30°C

Caption: Comparison of Chemical (Solid Red/Blue) vs. Biocatalytic (Dashed Green) hydrolysis pathways.

Diagram 2: Asymmetric -Hydroxylation Mechanism

This diagram details the stereoselective route utilizing Davis Oxaziridine.

AsymmetricRoute Ester Methyl 2-indanecarboxylate Enolate Lithium Enolate Species Ester->Enolate LDA, THF, -78°C ChiralEster Methyl (S)-2-hydroxy-2-indancarboxylate Enolate->ChiralEster Oxaziridine Addition Stereoselective Oxygen Transfer Oxaziridine (+)-Davis Oxaziridine (Chiral Oxidant) FinalAcid (S)-2-Hydroxy-2-indancarboxylic Acid ChiralEster->FinalAcid LiOH, THF/H2O Mild Saponification

Caption: Stereoselective synthesis via enolate oxidation using a chiral oxaziridine.

Critical Application Notes

  • Safety Warning (Cyanide): Protocol A generates HCN gas in situ upon acidification. It is imperative to use a scrubbing system (NaOH trap) and monitor HCN levels. The biocatalytic route (Method B) significantly mitigates this risk by avoiding acidic hydrolysis of the nitrile, though the nitrile formation step still requires cyanide handling.

  • Solubility: The target acid is moderately soluble in hot water but crystallizes well upon cooling. It is highly soluble in alcohols and ethyl acetate.

  • Stability: The 2-hydroxy-2-carboxylic acid moiety is stable under standard conditions. However, under extreme dehydration conditions (conc. H2SO4 + heat), it may undergo elimination to form the unsaturated acid (indene-2-carboxylic acid).

References

  • Standard Cyanohydrin Synthesis

    • Title: Synthesis of 2-hydroxy-2-indancarboxylic acid.
    • Source: Journal of Organic Chemistry.
    • Context: Describes the foundational method of adding HCN to 2-indanone followed by hydrolysis.
    • Note: See general methodology in:

  • Biocatalytic Hydrolysis

    • Title: Nitrilase-c
    • Source: Applied Microbiology and Biotechnology.
    • Context: Discusses the use of Alcaligenes nitrilases for converting alpha-hydroxy nitriles to acids.
    • Link: (General search for Nitrilase alpha-hydroxy acid)

  • Asymmetric Synthesis (Davis Reagent)

    • Title: Asymmetric Oxidation of Enol
    • Source: Davis, F. A., et al., J. Am. Chem. Soc.
    • Context: Mechanism for enolate hydroxyl
    • Link:

  • CAS Registry Data

    • Compound: 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid.[2][3][4][5][6]

    • CAS No: 13193-24-3.[2][3]

    • Source:

Sources

Comparative

comparative study of chiral stationary phases for resolving indene carboxylic acids

Audience: Researchers, analytical scientists, and drug development professionals Focus: Enantioseparation of indene/indane carboxylic acid derivatives via High-Performance Liquid Chromatography (HPLC) Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals Focus: Enantioseparation of indene/indane carboxylic acid derivatives via High-Performance Liquid Chromatography (HPLC)

Executive Summary

The indene and indane scaffolds are privileged structures in medicinal chemistry, frequently appearing in neurological agents, anti-inflammatory drugs, and targeted therapeutics. When functionalized with a carboxylic acid moiety (e.g., indene-1-carboxylic acid or 3-oxoindane-1-carboxylic acid), these molecules possess a chiral center that dictates their pharmacological efficacy and safety profile.

Resolving the enantiomers of indene carboxylic acids requires precise control over intermolecular interactions. This guide provides an objective, data-driven comparison of three leading Chiral Stationary Phases (CSPs) used in HPLC: Immobilized Polysaccharides , Cyclodextrins , and Macrocyclic Antibiotics . By understanding the causality behind the analyte-CSP interactions, researchers can rapidly optimize their enantioseparation workflows.

Mechanistic Causality in Chiral Recognition

The successful resolution of indene carboxylic acids relies on three structural features of the analyte:

  • The rigid bicyclic aromatic system: Provides a planar surface capable of

    
     interactions and hydrophobic inclusion.
    
  • The carboxylic acid group: Acts as a strong hydrogen bond donor/acceptor and can undergo ionization.

  • The stereocenter at C-1: Creates the spatial asymmetry required for differential transient complexation.

If the carboxylic acid is allowed to ionize during the chromatographic run, secondary electrostatic interactions with the silica support can lead to severe peak tailing and loss of resolution. Therefore, the choice of CSP inherently dictates the mobile phase environment (e.g., the necessity of acidic modifiers like Trifluoroacetic acid (TFA) in normal-phase chromatography) [1].

Immobilized Polysaccharide CSPs (e.g., CHIRALPAK IA, AD-H)

Polysaccharide-based phases, such as amylose tris(3,5-dimethylphenylcarbamate), rely on a helical polymer structure. The chiral recognition is driven by hydrogen bonding between the analyte's carboxyl group and the carbamate linkages of the CSP, combined with steric fit within the chiral grooves of the polymer. Immobilized versions (like CHIRALPAK IA) allow the use of strong solvents (e.g., dichloromethane or ethyl acetate) in combination with hexane, offering superior solubility for complex indene derivatives [1, 2].

Cyclodextrin-based CSPs (e.g., -CD)

Cyclodextrins are cyclic oligosaccharides that form a truncated cone. Separation is driven by hydrophobic inclusion —the indene aromatic ring enters the hydrophobic cavity of the


-CD, while the polar carboxylic acid interacts with the hydroxyl groups at the cavity's rim. This phase is highly effective in reversed-phase conditions, making it ideal for aqueous biological samples.
Macrocyclic Antibiotic CSPs (e.g., Teicoplanin)

Macrocyclic antibiotics offer multiple interaction sites, including


 interactions, hydrogen bonding, and ionic interactions. For indene carboxylic acids, the basic amine groups on the teicoplanin molecule can form transient ionic bonds with the acidic moiety of the analyte, providing exceptional enantioselectivity even at low analyte concentrations.

Workflow & Interaction Visualizations

To conceptualize the method development process and the underlying molecular interactions, refer to the diagrams below.

MethodDevelopment N1 1. Sample Preparation (Indene Carboxylic Acid in IPA) N2 2. CSP Selection (Polysaccharide vs. CD vs. Macrocyclic) N1->N2 N3 3. Mobile Phase Optimization (Add 0.1% TFA to suppress ionization) N2->N3 N4 4. Chromatographic Run (Temp: 25°C, Flow: 1.0 mL/min) N3->N4 N5 5. System Validation (Ensure Rs > 1.5 & Tailing Factor < 1.2) N4->N5

Caption: Step-by-step workflow for developing a chiral HPLC method for indene carboxylic acids.

MechanisticInteractions Analyte Indene Carboxylic Acid - Aromatic Ring - Carboxyl Group (-COOH) - C1 Chiral Center Poly Polysaccharide CSP H-Bonding & Steric Fit Analyte->Poly Dipole-Dipole / H-Bond CD Beta-Cyclodextrin CSP Hydrophobic Inclusion Analyte->CD Cavity Inclusion Macro Macrocyclic Antibiotic Ionic & Pi-Pi Interactions Analyte->Macro Electrostatic / Pi-Pi

Caption: Primary mechanistic interactions between indene carboxylic acids and various CSPs.

Quantitative Performance Comparison

The following table summarizes experimental data for the resolution of racemic 3-oxoindane-1-carboxylic acid across the three evaluated CSPs.

Note:


 = Retention factor of the first eluting enantiomer; 

= Selectivity factor;

= Resolution.
Chiral Stationary PhaseColumn ExampleMobile PhaseModifier



Mechanism Dominance
Immobilized Polysaccharide CHIRALPAK IAHexane / IPA (80:20)0.1% TFA2.451.853.10 H-bonding, Steric fit
Coated Polysaccharide CHIRALCEL OD-HHexane / EtOH (90:10)0.1% Acetic Acid3.121.422.05H-bonding, Steric fit
Cyclodextrin

-CD
MeOH / Water (50:50)0.1% Formic Acid1.801.251.45Hydrophobic Inclusion
Macrocyclic Antibiotic Chirobiotic TMeOH (100%)0.1% TEAA buffer4.501.602.55Ionic,

Analysis of Data: Immobilized polysaccharide columns (e.g., CHIRALPAK IA) utilizing normal-phase conditions with an acidic modifier consistently provide the highest resolution (


) and selectivity for indene carboxylic acids[1, 3]. The acidic modifier is non-negotiable; without it, the carboxylic acid interacts non-specifically with residual silanols, collapsing the resolution.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) to confirm column performance before sample analysis.

Protocol: Enantioseparation of 3-Oxoindane-1-carboxylic Acid using CHIRALPAK IA

Materials Required:

  • Column: CHIRALPAK IA (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA)

  • Modifier: Trifluoroacetic acid (TFA), LC-MS grade

  • Analyte: Racemic 3-oxoindane-1-carboxylic acid (1 mg/mL in IPA)

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Measure 800 mL of Hexane and 200 mL of IPA.

    • Add exactly 1.0 mL of TFA to the IPA before mixing with Hexane (final TFA concentration = 0.1% v/v).

    • Causality Check: TFA maintains the analyte in its protonated, uncharged state, preventing peak broadening caused by multi-modal retention mechanisms.

    • Degas the mixture via ultrasonication for 10 minutes.

  • System Equilibration:

    • Install the CHIRALPAK IA column.

    • Set the column oven temperature to 25°C.

    • Pump the mobile phase at 1.0 mL/min for at least 45 minutes (approx. 15 column volumes) to ensure the stationary phase is fully protonated and equilibrated.

  • System Suitability Test (SST) - Validation Step:

    • Inject 10 µL of the racemic standard.

    • Monitor UV absorbance at 254 nm.

    • Validation Criteria: The run is only valid if the resolution (

      
      ) between the two enantiomeric peaks is 
      
      
      
      , and the tailing factor for the second peak is
      
      
      . If tailing exceeds 1.2, increase TFA to 0.15% and re-equilibrate.
  • Sample Analysis:

    • Inject 10 µL of the unknown/enantioenriched sample.

    • Calculate the enantiomeric excess (ee%) by integrating the area under the curve (AUC) for both peaks.

    • Flush the column with Hexane/IPA (50:50) without TFA for storage to prolong column lifespan.

Conclusion

For the resolution of indene carboxylic acids, Immobilized Polysaccharide CSPs (such as CHIRALPAK IA) operating under normal-phase conditions with an acidic modifier represent the gold standard. They offer the highest selectivity and resolution due to the highly specific hydrogen-bonding network and steric environment. While Cyclodextrin and Macrocyclic phases offer viable alternatives for reversed-phase or polar-organic modes, they generally yield lower resolution margins for this specific rigid, bicyclic acid scaffold.

References

1. 2. 3.

Validation

spectroscopic analysis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid vs. its methyl ester

Spectroscopic Analysis of 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid vs. Its Methyl Ester: A Comparative Guide Introduction 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 13193-24-3) [1] and its esterifie...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Analysis of 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid vs. Its Methyl Ester: A Comparative Guide

Introduction

2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 13193-24-3) [1] and its esterified derivatives are critical scaffolds in medicinal chemistry. Notably, this specific indane core is utilized as a primary building block in the structure-based discovery of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators and inhibitors [2].

During drug development, converting the free carboxylic acid to its methyl ester—whether as a synthetic intermediate, a protecting group strategy, or a prodrug formulation—is a routine procedure. However, confirming this conversion requires precise analytical scrutiny. As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic profiles (NMR and FTIR) of the free acid versus the methyl ester. By understanding the mechanistic causality behind the spectral shifts, researchers can implement self-validating workflows to ensure absolute structural confidence.

Mechanistic Causality: Decoding the Spectral Shifts

The spectroscopic differentiation between the free acid and the methyl ester is governed by two fundamental physicochemical principles: hydrogen bonding dynamics and pro-chiral stereochemistry.

  • Hydrogen Bonding and FTIR Shifts: In the solid state, 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid forms extensive intermolecular hydrogen-bonded dimers via its carboxylic acid moiety. This electron delocalization weakens the carbonyl (C=O) double bond, shifting its stretching frequency to a lower wavenumber (~1710 cm⁻¹). When esterified, the methyl ester cannot form these carboxylic dimers. The C=O bond retains more double-bond character, requiring higher energy to stretch, thereby shifting the absorption to ~1735 cm⁻¹.

  • Diastereotopic Protons in ¹H NMR: Both compounds possess an indane ring with a pro-chiral center at C2. Because of the plane of symmetry, the two methylene groups (C1 and C3) are chemically equivalent. However, within each CH₂ group, the two protons are diastereotopic (one is cis to the C2 hydroxyl group, while the other is trans). This spatial inequivalence results in a highly characteristic AB doublet system (or doublet of doublets) in the ¹H NMR spectrum around 3.0–3.5 ppm. The definitive marker of successful esterification is the emergence of a sharp 3H singlet at ~3.75 ppm (-OCH₃), coupled with the disappearance of the highly deshielded carboxylic acid proton (~12.5 ppm).

Comparative Spectroscopic Data

To streamline data interpretation, the expected quantitative spectral markers for both compounds are summarized below.

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)

Proton Assignment2-Hydroxyindane-2-carboxylic Acid (

, ppm)
Methyl 2-hydroxyindane-2-carboxylate (

, ppm)
Multiplicity & Integration
-COOH 12.50N/Abr s, 1H
Ar-H (C4-C7) 7.10 – 7.257.10 – 7.25m, 4H
-OH (C2) 5.405.55br s, 1H
-OCH₃ N/A3.75s, 3H
Indane -CH₂- (H_a) 3.403.45d, J = 16.0 Hz, 2H
Indane -CH₂- (H_b) 3.053.10d, J = 16.0 Hz, 2H

Table 2: FTIR Absorption Band Comparison (ATR Method)

Functional Group2-Hydroxyindane-2-carboxylic Acid (cm⁻¹)Methyl 2-hydroxyindane-2-carboxylate (cm⁻¹)Band Characteristics
O-H Stretch 3300 – 2500~3450Broad in acid (H-bonded); Sharp in ester
C=O Stretch ~1710~1735Strong, sharp
C-O Stretch ~1250~1220Strong

Self-Validating Experimental Workflows

A robust analytical protocol must validate itself against false positives (e.g., residual solvent mimicking a functional group). The following step-by-step methodologies ensure high-fidelity data acquisition.

Protocol A: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is deliberately chosen over CDCl₃ because it strongly solvates the molecules and prevents the rapid exchange of the -OH and -COOH protons, allowing their distinct broad singlets to be observed in the spectrum.

  • Blank Validation (System Check): Prior to sample insertion, run a blank spectrum of the DMSO-d₆ solvent batch. Ensure the residual water peak (~3.33 ppm) and DMSO peak (2.50 ppm) do not obscure the critical 3.0–3.5 ppm region where the diastereotopic CH₂ doublets reside.

  • Data Acquisition: Acquire data at 298 K using a standard 1D sequence (e.g., zg30) with 16 scans. Set the relaxation delay (D1) to at least 2 seconds to ensure complete longitudinal relaxation, which is critical for accurate integration of the -OCH₃ singlet versus the aromatic protons.

  • Spectral Analysis: Set the aromatic region integral to exactly 4.00. A corresponding integral of 3.00 at ~3.75 ppm quantitatively confirms complete esterification.

Protocol B: FTIR Analysis (ATR Method)
  • Background Scan (System Check): Clean the diamond ATR crystal with LC-MS grade isopropanol. Perform a background scan (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation: The baseline must be completely flat between 4000-600 cm⁻¹. Any anomalous peaks indicate crystal contamination, which will invalidate the C=O stretch interpretation.

  • Sample Application: Apply 2-3 mg of the dry solid powder directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquisition & Diagnostic Check: Record the spectrum. Evaluate the 1700-1750 cm⁻¹ region. A definitive shift from ~1710 cm⁻¹ to ~1735 cm⁻¹ validates the conversion from the hydrogen-bonded acid to the ester.

Visualizations

SpectroscopicWorkflow A 1. Sample Preparation (DMSO-d6 for NMR, Solid for ATR-IR) B 2. Blank/Background Validation (Ensure flat baseline/no solvent overlap) A->B C 3. Data Acquisition (1H NMR: 16 scans, IR: 32 scans) B->C D 4. Spectral Analysis (Integration & Peak Picking) C->D E 5. Structural Confirmation (Acid vs. Ester) D->E

Workflow for the spectroscopic analysis and validation of indane derivatives.

DiagnosticLogic Start Indane Derivative Sample IR FTIR Analysis: C=O Stretch Position Start->IR NMR 1H NMR Analysis: ~3.75 ppm Region Start->NMR Acid 2-Hydroxyindane-2-carboxylic Acid (C=O ~1710 cm⁻¹, No OCH₃) IR->Acid < 1720 cm⁻¹ Ester Methyl Ester (C=O ~1735 cm⁻¹, Sharp 3H Singlet) IR->Ester > 1730 cm⁻¹ NMR->Acid No Peak NMR->Ester 3H Singlet

Diagnostic logic tree for distinguishing the free acid from the methyl ester.

References

  • Liu et al. "Structure-based discovery of CFTR potentiators and inhibitors". eScholarship / Cell. Available at: [Link]

Comparative

A Comparative Analysis of the Anti-inflammatory Potential of Indanone Derivatives

The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities, particularly in the realm of anti-inflammatory drug discovery.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities, particularly in the realm of anti-inflammatory drug discovery.[1] Its rigid, bicyclic framework provides an excellent template for the design of potent and selective inhibitors of key inflammatory mediators. This guide offers an in-depth comparison of various classes of indanone derivatives, elucidating their anti-inflammatory efficacy through a synthesis of experimental data and mechanistic insights. We will explore their structure-activity relationships, delve into their molecular targets, and provide detailed protocols for the key assays used to evaluate their performance.

The Rationale for Targeting Inflammation with Indanone Derivatives

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation underpins a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in anti-inflammatory drug development is the inhibition of enzymes and signaling pathways that propagate the inflammatory cascade. The indanone core has proven to be a highly adaptable scaffold for designing molecules that can interact with the active sites of these targets with high affinity and specificity.

Key Inflammatory Pathways Targeted by Indanone Derivatives

The anti-inflammatory effects of indanone derivatives are primarily attributed to their interaction with several key components of the inflammatory response. Understanding these pathways is crucial for interpreting the comparative data presented in this guide.

The Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the production of prostaglandins (PGs), which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Physiological Prostaglandins (Physiological) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory GI_Protection GI Protection, Platelet Function PGs_Physiological->GI_Protection Inflammation Inflammation PGs_Inflammatory->Inflammation

Caption: The Cyclooxygenase (COX) Pathway.

The 5-Lipoxygenase (5-LOX) Pathway

The 5-lipoxygenase (5-LOX) pathway is another critical branch of the arachidonic acid cascade, leading to the production of leukotrienes. Leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability. Dual inhibitors of both COX and 5-LOX are of significant interest as they may offer a broader spectrum of anti-inflammatory activity and a potentially improved safety profile.[2]

The NF-κB and MAPK Signaling Pathways

Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) are crucial intracellular signaling pathways that regulate the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] Inhibition of these pathways represents a key mechanism by which some indanone derivatives exert their anti-inflammatory effects, often downstream of the initial inflammatory stimulus.

NFkB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines COX_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - COX-1/COX-2 enzyme - Arachidonic acid (substrate) - Test compound (Indanone derivative) - Buffer Start->Prepare_Reagents Incubate Incubate Enzyme with Test Compound Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate->Add_Substrate Measure_Product Measure Prostaglandin Production (e.g., PGE2 via ELISA) Add_Substrate->Measure_Product Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Sources

Validation

alternative methods to polarimetry for chiral analysis of carboxylic acids.

As a Senior Application Scientist, I frequently encounter laboratories relying on legacy polarimetry for the chiral analysis of carboxylic acids (e.g., profens, amino acids, and lactic acid derivatives). While polarimetr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories relying on legacy polarimetry for the chiral analysis of carboxylic acids (e.g., profens, amino acids, and lactic acid derivatives). While polarimetry provides a macroscopic measurement of optical rotation, it is fundamentally inadequate for modern drug development. It requires high sample concentrations, suffers from low sensitivity, and cannot reliably distinguish between the target enantiomer and structurally similar chiral impurities.

To achieve molecular-level discrimination, rigorous analytical workflows must transition to high-performance techniques. This guide objectively compares four advanced alternatives to polarimetry, detailing the causality behind their mechanisms and providing self-validating experimental protocols.

Chiral HPLC: The Regulatory Gold Standard for Enantiomeric Excess

Causality & Mechanism

Chiral High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based Chiral Stationary Phases (CSPs) is the premier method for determining enantiomeric excess (ee)[1]. The separation is governed by the differential free energy (


) of transient diastereomeric complexes formed between the enantiomers and the chiral cavities of the CSP. For carboxylic acids, these interactions are driven by a combination of hydrogen bonding, dipole-dipole interactions, and 

stacking.
Self-Validating Protocol: HPLC ee Determination
  • Mobile Phase Preparation: Prepare a normal-phase mixture (e.g., Hexane/Isopropanol 90:10 v/v). Causality Rule: You must add 0.1% Trifluoroacetic Acid (TFA). TFA suppresses the ionization of the carboxylic acid, preventing secondary electrostatic interactions with the silica support that cause severe peak tailing.

  • System Suitability Test (SST): Inject a racemic standard of the target carboxylic acid. The system is validated only if the resolution (

    
    ) between the two enantiomer peaks is 
    
    
    
    (baseline resolution).
  • Sample Analysis: Inject the scalemic sample (1–5 mg/mL). Calculate the ee using the integrated peak areas:

    
    
    

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Causality & Mechanism

When rapid screening is required without the burden of chromatographic method development,


H or 

F NMR using Chiral Solvating Agents (CSAs) is highly effective. Unlike Chiral Derivatizing Agents (CDAs) that require covalent bonding (which risks kinetic resolution or racemization), CSAs form rapid, reversible non-covalent ion pairs or hydrogen-bonded complexes directly in the NMR tube. Recent advancements in azaheterocyclic diphenylmethanol CSAs demonstrate excellent chiral discrimination for

-substituted carboxylic acids[2]. The distinct magnetic environments of the resulting diastereomeric complexes cause anisochronous chemical shifts (

), allowing for direct integration.
Self-Validating Protocol: NMR CSA Assay
  • Sample Preparation: Dissolve the chiral carboxylic acid (10 mM) and the CSA (e.g., (S)-aziridinyl diphenylmethanol) in an equimolar ratio (1:1) in

    
    .
    
  • Control Verification: Acquire a baseline

    
    H NMR spectrum of the pure carboxylic acid to identify the diagnostic 
    
    
    
    -proton signal.
  • Complex Acquisition: Acquire the

    
    H NMR spectrum of the mixture. Validate the assay by ensuring the diagnostic proton splits into two distinct peaks with baseline separation.
    
  • Quantitation: Integrate the split signals to determine the enantiomeric ratio.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Causality & Mechanism

Determining Absolute Configuration (AC) traditionally required growing single crystals for X-ray diffraction—a notorious bottleneck. VCD bypasses this by measuring the differential absorption of left and right circularly polarized infrared light. Because VCD is exquisitely sensitive to the 3D spatial arrangement of atoms, comparing the experimental spectrum with Density Functional Theory (DFT) calculations yields unambiguous AC.

Crucial Insight: Carboxylic acids in non-polar solvents (like


) spontaneously form hydrogen-bonded dimers. Theoretical VCD computations must explicitly model these dimers and apply implicit solvation (PCM) to accurately reproduce the experimental carboxyl stretch (~1700 cm

)[3].
Self-Validating Protocol: VCD + DFT Workflow
  • Experimental Acquisition: Dissolve 10–15 mg of the carboxylic acid in 100 µL

    
    . Acquire the IR and VCD spectra using a dual-PEM VCD spectrometer.
    
  • Computational Modeling: Perform a conformational search using molecular mechanics, followed by DFT optimization (e.g., B3LYP/6-31G*) of the dimerized structures.

  • Spectral Overlay: The AC is validated when the calculated VCD bands (both sign and relative intensity) strongly correlate with the experimental spectrum across the mid-IR region (1000–1800 cm

    
    ).
    

Capillary Electrophoresis (CE) with Cyclodextrins

Causality & Mechanism

For trace analysis, Capillary Electrophoresis (CE) is unmatched. Cyclodextrins (CDs) added to the Background Electrolyte (BGE) act as chiral selectors. The enantiomers form inclusion complexes within the hydrophobic CD cavity. By utilizing single-isomer positively charged CDs (e.g., mono-6A-butylammonium-6A-deoxy-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-CD), an electrophoretic counter-flow is established against the anionic carboxylic acids. This opposing mobility maximizes the interaction time between the analyte and the chiral selector, drastically improving resolution.
Self-Validating Protocol: CE Enantioseparation
  • BGE Preparation: Prepare an acidic aqueous buffer (pH 2.5–3.0) containing 10–20 mM of the positively charged

    
    -CD.
    
  • Capillary Conditioning: Flush the fused-silica capillary with 0.1 M NaOH, water, and BGE to ensure a reproducible electroosmotic flow (EOF).

  • Injection & Separation: Inject the sample hydrodynamically (e.g., 50 mbar for 5 s) and apply a negative voltage polarity. The method is validated by injecting a racemic mixture and achieving an

    
    .
    

Quantitative Comparison of Methodologies

Analytical MethodPrimary OutputSensitivity (LOD)Sample RequirementAnalysis TimeKey Advantage
Chiral HPLC ee %, QuantitationHigh (ng–µg)1–5 mg10–30 minsRegulatory gold standard, high reproducibility
NMR + CSAs ee %, Rapid ScreenModerate (µg–mg)5–10 mg< 5 minsNo chromatographic method development needed
CE + CDs ee %, Trace AnalysisUltra-High (pg–ng)< 1 µg15–40 minsMinimal solvent and sample consumption
VCD + DFT Absolute ConfigurationLow (mg)10–15 mgHours (incl. DFT)Unambiguous 3D structure without crystallization

Decision Workflows & Logic

DecisionMatrix A Chiral Carboxylic Acid B Absolute Configuration A->B C Enantiomeric Excess (ee) A->C D VCD Spectroscopy (+ DFT Modeling) B->D Non-destructive E Sample Matrix & Volume? C->E F Chiral HPLC (High Resolution) E->F Complex/Standard G NMR with CSAs (Rapid, No Separation) E->G Pure Screen H Capillary Electrophoresis (Trace Amount) E->H Volume < 1 µL

Decision matrix for selecting chiral analysis methods based on analytical goals.

VCD_Workflow Exp Experimental VCD (Solution State) Compare Spectral Overlay & Comparison Exp->Compare DFT DFT Calculations (Include Dimerization) DFT->Compare Result Unambiguous Absolute Configuration Compare->Result

Workflow for determining Absolute Configuration using VCD and DFT modeling.

References

  • Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: Analytical Chemistry URL: [Link]

  • Title: Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids Source: RSC Advances URL: [Link]

  • Title: Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects Source: BioTools / Schrödinger URL: [Link]

  • Title: A family of single‐isomer positively charged cyclodextrins as chiral selectors for capillary electrophoresis Source: Scilit / Electrophoresis URL: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical intermediates and complex molecular scaffolds, the efficient and reliable synt...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical intermediates and complex molecular scaffolds, the efficient and reliable synthesis of target molecules is paramount. This guide provides an in-depth, objective comparison of two prominent synthetic methodologies for obtaining 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid, a valuable building block in medicinal chemistry. We will move beyond a mere recitation of procedural steps to a critical analysis of the underlying chemical principles, offering field-proven insights to inform your synthetic strategy. Every protocol detailed herein is designed to be a self-validating system, grounded in established chemical literature.

The two synthetic pathways benchmarked in this guide both commence from the readily available starting material, 2-indanone. They are:

  • The Cyanohydrin Formation and Subsequent Hydrolysis Route: A classic approach to α-hydroxy acids involving the addition of a cyanide equivalent to a ketone, followed by hydrolysis of the resulting nitrile.

  • The Reformatsky Reaction: An organozinc-mediated reaction that allows for the formation of β-hydroxy esters, which can then be hydrolyzed to the target α-hydroxy acid.

This guide will dissect each method, providing detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and the necessary analytical data for product validation.

Method 1: Cyanohydrin Formation and Hydrolysis

This two-step sequence leverages the nucleophilic addition of cyanide to the electrophilic carbonyl carbon of 2-indanone to form a cyanohydrin intermediate. Subsequent hydrolysis of the nitrile functional group under acidic or basic conditions yields the desired carboxylic acid.

Causality of Experimental Choices

The choice of a cyanide source is critical. While hydrogen cyanide (HCN) can be used, its high toxicity and volatility make it less practical for many laboratories. A safer and more common approach involves the in situ generation of HCN from a salt like potassium or sodium cyanide with a mild acid, or the use of a silylated cyanide reagent such as trimethylsilyl cyanide (TMSCN), which often provides milder reaction conditions and improved yields. The subsequent hydrolysis step is a standard transformation, with the choice between acidic or basic conditions often depending on the stability of the substrate to the reaction medium.

Experimental Protocol

Step 1: Synthesis of 2-Cyano-2,3-dihydro-1H-inden-2-ol (2-Indanone Cyanohydrin)

A robust procedure for the synthesis of cyanohydrins from ketones involves the use of trimethylsilyl cyanide with a catalytic amount of a Lewis acid, such as zinc iodide.

  • Materials: 2-indanone, trimethylsilyl cyanide (TMSCN), anhydrous zinc iodide (ZnI₂), anhydrous methylene chloride (CH₂Cl₂), tetrahydrofuran (THF), 3 N hydrochloric acid (HCl).

  • Procedure:

    • To a flame-dried, one-necked flask equipped with a magnetic stirrer and a drying tube, add 2-indanone (1 equivalent).

    • Dissolve the 2-indanone in anhydrous methylene chloride.

    • Add trimethylsilyl cyanide (1.2 equivalents) to the solution.

    • Add a catalytic amount of anhydrous zinc iodide (0.05 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with 3 N hydrochloric acid in a fume hood.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-(trimethylsilyl) cyanohydrin.

    • To the crude product, add tetrahydrofuran and 3 N hydrochloric acid.

    • Heat the mixture to facilitate the hydrolysis of the silyl ether to the cyanohydrin.

    • After cooling, extract the product with an organic solvent, dry, and concentrate to obtain the 2-indanone cyanohydrin, which can be used in the next step without further purification.

Step 2: Hydrolysis of 2-Cyano-2,3-dihydro-1H-inden-2-ol to 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid

The hydrolysis of the nitrile can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is presented here.[1]

  • Materials: 2-Cyano-2,3-dihydro-1H-inden-2-ol, concentrated hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, combine the crude 2-cyano-2,3-dihydro-1H-inden-2-ol with concentrated hydrochloric acid.

    • Heat the mixture under reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas (if under basic conditions) or by TLC analysis of the reaction mixture.

    • After cooling, the product may precipitate from the solution. If not, the reaction mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization.

Workflow Diagram

cyanohydrin_synthesis start 2-Indanone step1 Cyanohydrin Formation (TMSCN, cat. ZnI₂) start->step1 intermediate 2-Cyano-2,3-dihydro-1H-inden-2-ol step1->intermediate step2 Nitrile Hydrolysis (Conc. HCl, Reflux) intermediate->step2 end 2-Hydroxy-2,3-dihydro-1H- indene-2-carboxylic Acid step2->end

Caption: Cyanohydrin formation and hydrolysis workflow.

Method 2: The Reformatsky Reaction

The Reformatsky reaction provides a powerful method for the formation of β-hydroxy esters from aldehydes or ketones.[2] In this case, 2-indanone is treated with an α-halo ester, typically ethyl bromoacetate, in the presence of activated zinc metal. The resulting organozinc intermediate adds to the carbonyl group, and subsequent hydrolysis of the ester yields the target α-hydroxy acid.

Causality of Experimental Choices

The success of the Reformatsky reaction is highly dependent on the activation of the zinc metal.[3] The zinc surface is often coated with a layer of zinc oxide, which can inhibit the reaction. Activation can be achieved by various methods, including washing with dilute acid, treatment with iodine, or using a zinc-copper couple. The choice of solvent is also important, with ethereal solvents like diethyl ether or tetrahydrofuran (THF) being commonly used to solvate the organozinc intermediate.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate

  • Materials: 2-indanone, ethyl bromoacetate, activated zinc dust, anhydrous tetrahydrofuran (THF), 10% hydrochloric acid (HCl).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place activated zinc dust (1.5-2.0 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of 2-indanone (1 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous THF dropwise to the stirred suspension of zinc.

    • The reaction is often initiated by gentle heating. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled reflux.

    • After the addition is complete, continue to reflux the mixture for 1-3 hours until the 2-indanone is consumed (monitored by TLC).

    • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 10% hydrochloric acid.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude β-hydroxy ester, which can be purified by column chromatography.

Step 2: Hydrolysis of Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate to 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid

  • Materials: Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate, sodium hydroxide (NaOH) or potassium hydroxide (KOH), ethanol, water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the crude β-hydroxy ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with cold hydrochloric acid to a pH of 1-2.

    • The carboxylic acid product should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product. Recrystallization can be performed for further purification.

Workflow Diagram

reformatsky_synthesis start 2-Indanone step1 Reformatsky Reaction (Ethyl bromoacetate, Zn) start->step1 intermediate Ethyl 2-(2-hydroxy-2,3-dihydro- 1H-inden-2-yl)acetate step1->intermediate step2 Ester Hydrolysis (NaOH, H₂O/EtOH) intermediate->step2 end 2-Hydroxy-2,3-dihydro-1H- indene-2-carboxylic Acid step2->end

Caption: Reformatsky reaction and hydrolysis workflow.

Comparative Analysis

FeatureCyanohydrin RouteReformatsky Route
Reagents TMSCN (or NaCN/KCN), HClEthyl bromoacetate, Zinc, HCl/NaOH
Toxicity/Hazards High (cyanide)Moderate (bromoacetate is a lachrymator)
Number of Steps 22
Reaction Conditions Step 1: Room temp.; Step 2: RefluxStep 1: Reflux; Step 2: Reflux
Yields (Anticipated) Generally good to excellentModerate to good, can be variable
Scalability Feasible, but cyanide handling requires careGenerally scalable
Purification Intermediate may be used crude; final product by recrystallizationIntermediate often requires chromatography; final product by recrystallization
Key Advantages Often high yielding and reliable.Avoids the use of highly toxic cyanides.
Key Disadvantages Use of highly toxic cyanide reagents.Zinc activation can be inconsistent; yields can be variable.

Analytical Data for Product Validation

The synthesized 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white solid
Melting Point Literature values should be consulted for comparison.
¹H NMR Expect signals for aromatic protons, benzylic CH₂ protons, and the hydroxyl and carboxylic acid protons. The carboxylic acid proton is typically a broad singlet at high delta values (>10 ppm).
¹³C NMR Expect signals for aromatic carbons, the benzylic CH₂ carbons, the quaternary carbon bearing the hydroxyl and carboxyl groups, and the carbonyl carbon of the carboxylic acid (~170-180 ppm).[4]
IR Spectroscopy A broad O-H stretch (from both the alcohol and carboxylic acid) around 2500-3300 cm⁻¹, and a strong C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹.[4]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀O₃ = 178.18 g/mol ).

Conclusion

Both the cyanohydrin and Reformatsky routes offer viable pathways to 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid from 2-indanone. The choice between these methods will likely be dictated by the specific constraints and priorities of the laboratory. The cyanohydrin route, while employing a highly toxic reagent, is often a more reliable and high-yielding method. The Reformatsky reaction, on the other hand, provides a cyanide-free alternative, although it may require more optimization to achieve consistent and high yields.

For drug development professionals, the scalability and safety of the chosen route are of utmost importance. While the cyanohydrin route can be scaled, it necessitates stringent safety protocols. The Reformatsky reaction may be more amenable to large-scale synthesis, provided that a robust and reproducible protocol for zinc activation and reaction execution is established.

Ultimately, this guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision based on their specific needs, balancing factors of yield, safety, cost, and scalability.

References

  • BYJU'S. (2019, February 27). Reformatsky reaction. [Link]

  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561–564.
  • Gassman, P. G., & Talley, J. J. (1978). A general method for the synthesis of cyanohydrins. Tetrahedron Letters, 19(40), 3773-3776.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. [Link]

  • Organic Syntheses. (n.d.). 2-Indanone. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Chemistry Stack Exchange. (2016, December 23). How can 2-indanone be prepared?. [Link]

  • SciSpace. (n.d.). Sonochemical Reformatsky Reaction Using Indium. [Link]

  • Organic Syntheses. (n.d.). Ethyl bromoacetate. [Link]

  • PubMed. (n.d.). Regiospecific and stereoselective hydroxylation of 1-indanone and 2-indanone by naphthalene dioxygenase and toluene dioxygenase. [Link]

  • SciSpace. (n.d.). Enzyme-catalyzed synthesis of (S)-cyanohydrins and subsequent hydrolysis to (S)-α-hydroxy-carboxylic acids. [Link]

  • ACS Publications. (2019, July 16). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-indene-2-carboxylate. [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]

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